6-Chloronicotinaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWKZCPPRPDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377270 | |
| Record name | 6-Chloronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23100-12-1 | |
| Record name | 6-Chloronicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloronicotinaldehyde: A Technical Guide for Researchers
CAS Number: 23100-12-1[1][2][3][4][5]
This technical guide provides an in-depth overview of 6-Chloronicotinaldehyde, a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block.
Core Properties and Safety Data
This compound, also known as 2-Chloro-5-formylpyridine or 2-chloropyridine-5-carboxaldehyde, is a solid, off-white to beige crystalline powder under standard conditions.[2][5] Its unique structure, featuring both a chlorinated pyridine (B92270) ring and a reactive aldehyde group, makes it a valuable precursor in the synthesis of complex heterocyclic compounds.[6]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| CAS Number | 23100-12-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄ClNO | [1][2][3] |
| Molecular Weight | 141.56 g/mol | [2][5] |
| Melting Point | 77-81 °C | [1][2] |
| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1][2] |
| Flash Point | 104.6 ± 21.8 °C | [1] |
| Solubility | Soluble in water, dichloromethane (B109758), chloroform, DMSO, and ethyl acetate. | [2] |
| Purity (Typical) | ≥96.0% | [6][7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9][10]
-
Synthesis and Experimental Protocols
The most common and effective method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid.[2][10]
Experimental Protocol: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine
This protocol details the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
2-Chloro-5-(hydroxymethyl)pyridine
-
Triethylamine (B128534) (Et₃N)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and cooling bath (dry ice/acetone)
Procedure:
-
Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in dichloromethane to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to stir for another 30 minutes at -78 °C before slowly warming to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Applications in Drug Development and Agrochemicals
This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[6] Its aldehyde group allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and Grignard additions, while the chlorinated pyridine core can be modified through various coupling reactions.[2][6]
Role as a Pharmaceutical Building Block
This compound serves as a foundational scaffold in the development of targeted therapies. For instance, it is a precursor for the synthesis of novel inhibitors targeting enzymes critical in disease pathways.
-
BRAF V600E Inhibitors: this compound is used in the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives, which are being investigated as potent inhibitors of the BRAF V600E mutated kinase, a key target in certain cancers like melanoma.[11]
-
DNA Gyrase B Inhibitors: The pyridine scaffold is integral to the development of new antibacterial agents that target DNA gyrase B, an essential enzyme for bacterial DNA replication.[11]
Mechanism of Action: Swern Oxidation
The Swern oxidation proceeds via the formation of a highly reactive chloro(dimethyl)sulfonium chloride species, which then reacts with the alcohol. The subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloronicotinaldehyde: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Chloronicotinaldehyde is a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique chemical structure, featuring a pyridine (B92270) ring substituted with a reactive aldehyde group and a chlorine atom, provides a strategic starting point for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The presence of the chlorine atom allows for facile nucleophilic substitution, while the aldehyde group serves as a versatile handle for various chemical transformations, including condensations, oxidations, and reductions. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive compounds, detailed experimental protocols, and an exploration of the biological pathways these derivatives may target.
Synthetic Applications of this compound
This compound is a key intermediate in the synthesis of a range of pharmacologically active compounds. Its reactivity allows for its incorporation into various molecular scaffolds, leading to the development of novel therapeutic agents.
Synthesis of Chalcone (B49325) Derivatives with Anticancer Activity
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in cancer research due to their broad spectrum of biological activities. This compound can be readily employed as the aldehydic component in the Claisen-Schmidt condensation to synthesize novel chalcone derivatives. The resulting compounds, incorporating the chloropyridine moiety, have shown promising cytotoxic effects against various cancer cell lines.
Scaffold for Kinase Inhibitors
The pyridine nucleus is a common feature in many approved kinase inhibitors. The this compound scaffold can be elaborated to generate potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The chlorine atom can be displaced by various nucleophiles, such as morpholine (B109124), to introduce moieties known to interact favorably with the ATP-binding site of kinases. The aldehyde can then be further modified to optimize potency and selectivity. One of the key signaling pathways that can be targeted is the PI3K/Akt/mTOR pathway.
Quantitative Data on Biological Activity
The following tables summarize the cytotoxic activity of various chalcone derivatives against different cancer cell lines, providing an indication of the potential of compounds derived from this compound.
Table 1: Cytotoxicity of Chalcone Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | MCF-7 (Breast) | 4.19 ± 1.04 | [1] |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | [1] | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [1] | |
| Chalcone 2 | MCF-7 (Breast) | 3.30 ± 0.92 | [1] |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | [1] | |
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [1] | |
| Chalcone Derivative (V2) | HEP-2 (Larynx) | Similar to Doxorubicin | [2] |
| Chlorinated Chalcone | MCF-7 (Breast) | 0.8 - 4.3 | [3] |
| HeLa (Cervical) | 0.8 - 4.3 | [3] | |
| WiDr (Colon) | 0.8 - 4.3 | [3] | |
| Quinolone Chalcone 7d | K562 (Leukemia) | 0.009 ± 0.001 | [4] |
| Thiophene-chalcone 6e | A549 (Lung) | 1.9 ± 0.3 (GI50) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion into a representative chalcone derivative are provided below.
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of 2-chloro-5-(hydroxymethyl)pyridine to this compound using a Swern oxidation.
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM), anhydrous
-
3 Å Molecular Sieves (optional)
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen), add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Stir the reaction for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Protocol 2: Synthesis of a Chalcone Derivative from this compound
This protocol outlines the Claisen-Schmidt condensation of this compound with acetophenone (B1666503) to yield a chalcone derivative.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
Procedure:
-
Dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) to the stirred mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound can modulate various signaling pathways implicated in disease, particularly in cancer.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many types of cancer.[6] Morpholine-containing compounds have been shown to be effective inhibitors of PI3K. By synthesizing derivatives of this compound that incorporate a morpholine moiety, it is possible to develop potent and selective PI3K inhibitors. These inhibitors typically act by competing with ATP for the binding site on the PI3K enzyme, thereby blocking the downstream signaling cascade.[7]
Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential this compound derivative.
Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of this compound and its conversion to chalcone derivatives.
Figure 2: General synthetic workflow from a precursor to a chalcone derivative via this compound.
Conclusion
This compound stands out as a pivotal starting material in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutic agents. Its application in the synthesis of chalcones with potent anticancer activity and as a scaffold for kinase inhibitors highlights its significance in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and exploitation of this versatile building block in the ongoing quest for new and effective medicines.
References
- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytotoxicity Potential of Six Synthesized Chalcones [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloronicotinaldehyde (CAS No: 23100-12-1), a key building block in medicinal chemistry and organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Molecular Structure
Systematic Name: 6-chloro-3-pyridinecarboxaldehyde Molecular Formula: C₆H₄ClNO Molecular Weight: 141.56 g/mol
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from spectral data of analogous compounds and established principles of spectroscopic interpretation. Experimental verification is recommended for confirmation.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 10.15 | s | - | H-7 (Aldehyde) |
| 8.90 | d | 2.5 | H-2 |
| 8.15 | dd | 8.5, 2.5 | H-4 |
| 7.60 | d | 8.5 | H-5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 190.5 | C-7 (C=O) |
| 156.0 | C-6 |
| 151.0 | C-2 |
| 138.0 | C-4 |
| 131.0 | C-3 |
| 125.0 | C-5 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2820, 2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 1710 | Strong | C=O Stretch (Aldehyde) |
| 1580, 1470 | Medium-Strong | Pyridine Ring C=C and C=N Stretch |
| 1100 | Medium | C-Cl Stretch |
| 830 | Strong | C-H Out-of-plane Bend |
Sample Preparation: KBr pellet
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Ion Assignment |
| 141/143 | 100/33 | [M]⁺ (Molecular Ion, due to ³⁵Cl/³⁷Cl isotopes) |
| 140/142 | 80/26 | [M-H]⁺ |
| 112/114 | 40/13 | [M-CHO]⁺ |
| 77 | 50 | [C₅H₃N]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
-
Standard laboratory glassware
Materials:
-
This compound (solid)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of CDCl₃ containing TMS and gently swirl to dissolve the sample completely.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to approximately 16 ppm.
-
Acquire the spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to approximately 220 ppm.
-
Acquire the spectrum using a 45° pulse angle and a relaxation delay of 2 seconds.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with a DTGS detector
-
Agate mortar and pestle
-
Hydraulic press and pellet die
Materials:
-
This compound (solid)
-
FTIR-grade Potassium Bromide (KBr), dried
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of this compound and about 100-200 mg of dry KBr powder into an agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet die.
-
Press the powder under a hydraulic press at approximately 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum Acquisition: Place the KBr pellet in the sample holder of the spectrometer.
-
Data Collection: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source and a quadrupole analyzer.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.
-
GC Method:
-
Injector: Set the injector temperature to 250°C.
-
Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Use Helium with a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Set the EI source temperature to 230°C and the electron energy to 70 eV.
-
Analyzer: Scan a mass range of m/z 40-450.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage.
-
-
Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions. Note the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
6-Chloronicotinaldehyde: A Pivotal Building Block for Modern Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
6-Chloronicotinaldehyde is a versatile chemical intermediate that serves as a crucial precursor in the synthesis of a range of agrochemicals, particularly neonicotinoid insecticides.[1] Its unique structure, featuring a chlorinated pyridine (B92270) ring and a reactive aldehyde group, makes it an ideal starting point for constructing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its properties, its application in the synthesis of major agrochemicals, detailed experimental protocols, and the mode of action of the resulting products.
Physicochemical Properties of this compound
This compound, also known as 2-Chloro-5-formylpyridine or 6-Chloropyridine-3-carboxaldehyde, is a solid compound at room temperature.[2][3] Its key properties are summarized below, providing essential data for handling, storage, and reaction planning.
| Property | Value | References |
| CAS Number | 23100-12-1 | [2][3][4] |
| Molecular Formula | C₆H₄ClNO | [2][3][4] |
| Molecular Weight | 141.56 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 77-81 °C | [3][4][5] |
| Solubility | Soluble in water | [4] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Synthesis of Neonicotinoid Insecticides
This compound is a foundational component for synthesizing several major neonicotinoid insecticides. These systemic pesticides are taken up by the plant, making them effective against a wide range of sucking and chewing insects.[6][7] The general synthetic approach involves the transformation of the aldehyde group and subsequent coupling with various nitrogen-containing heterocyclic moieties. A critical intermediate derived from this compound is 2-chloro-5-chloromethylpyridine (CCMP), which is often the direct precursor used in the final condensation steps.
Caption: General synthesis pathway from this compound to key neonicotinoids.
Imidacloprid is a widely used systemic insecticide effective against sucking insects, soil pests, and fleas.[8] It is synthesized by reacting 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.
Experimental Protocol:
A process for preparing Imidacloprid involves the reaction of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine (CCMP) in an organic solvent like dimethylformamide (DMF) in the presence of an alkali carbonate.[9]
-
A mixture of a stoichiometric amount of 2-nitroiminoimidazolidine and the organic solvent is prepared.
-
The mixture is heated to reflux condition.
-
A stoichiometric amount of 2-chloro-5-chloromethylpyridine is gradually added to the refluxing mixture.[9]
-
The reaction proceeds at a temperature ranging from room temperature to approximately 80°C.[9]
-
After the reaction is complete, the product is isolated and purified.
A cascade reaction approach has also been developed, reacting 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine (B56551) in acetonitrile (B52724) at 30°C for 120 minutes, achieving a high yield.[10]
| Parameter | Value | Reference |
| Reactants | 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine | [10] |
| Solvent | Acetonitrile | [10] |
| Temperature | 30°C | [10] |
| Time | 120 minutes | [10] |
| Yield | 96.35% | [10] |
Acetamiprid is another significant neonicotinoid used to control a variety of insects in agriculture.[11] Its synthesis involves the reaction of an N-(6-chloro-3-pyridylmethyl) amine derivative with a cyano-containing compound.
Experimental Protocol:
The synthesis of Acetamiprid can be achieved in a two-step process starting from 2-chloro-5-chloromethylpyridine (CCMP).[12][13]
-
Amination: 2-chloro-5-chloromethylpyridine (750kg) is added dropwise over 8 hours to a solution of monomethylamine gas (310kg) in a solvent such as dichloroethane (3500L) at 45°C. The reaction is held at this temperature for 4 hours to produce N-(6-chloro-3-pyridylmethyl)methylamine.[13]
-
Condensation: In a 500 ml reaction vessel, 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol (B145695) are added, followed by 112 g of cyanoethyl ester. The mixture is heated to 65°C and held for 6-7 hours.[12][14]
-
Work-up: Upon completion, the reaction mixture is cooled to 0°C, allowed to stratify, filtered, and washed with saturated brine. After drying, Acetamiprid is obtained.[12][14]
| Parameter | Value | Reference |
| Key Intermediate | N-(6-chloro-3-pyridylmethyl)methylamine | [12] |
| Second Reactant | Cyanoethyl ester | [12][14] |
| Temperature | 65°C | [12][14] |
| Time | 6-7 hours | [12][14] |
| Purity | 96.8% | [12][14] |
| Yield | 96.6% | [12][14] |
Thiacloprid is a neonicotinoid insecticide particularly effective against sucking and biting insects like aphids and whiteflies.[15][16] It is characterized by a cyanamide (B42294) group attached to a thiazolidinylidene ring.
Experimental Protocol:
The synthesis of Thiacloprid, [3-[(6-chloro-3-pyridinyl) methyl]-2thiazolidinylidene] cyanamide, starts with the key intermediate 2-chloro-5-chloromethylpyridine (CCMP).[15]
-
Preparation of the Thiazolidine Intermediate: CCMP is reacted with a suitable precursor to form the 3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine core.
-
Cyanation: The imine intermediate is then reacted with a cyanating agent, such as cyanogen (B1215507) bromide, to introduce the cyanamide functional group, yielding Thiacloprid.
-
The specific reaction conditions, such as solvents, temperatures, and catalysts, are proprietary but follow general principles of nucleophilic substitution and condensation reactions. The synthesis was first disclosed in European and US patents by Nihon Tokushu Noyaku Seizo K.K.[17]
| Property | Value | Reference |
| Chemical Name | {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | [16] |
| Molecular Formula | C₁₀H₉ClN₄S | [16] |
| Molar Mass | 252.72 g/mol | [16] |
| Melting Point | 136 °C | [16] |
| Water Solubility | 185 mg/L at 20°C | [16] |
Mechanism of Action: Targeting the Insect Nervous System
Neonicotinoids derived from this compound function as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system.[6][8][18][19] This mode of action is highly selective for insects over mammals, providing a favorable safety profile for non-target species.[7][18]
-
Binding to nAChR: Neonicotinoids bind to the postsynaptic nAChRs.[7][8] This binding is much stronger in insect receptors than in their mammalian counterparts.[7][8]
-
Nerve Stimulation: The binding mimics the action of the neurotransmitter acetylcholine (ACh), causing the receptor's ion channel to open.[8][19]
-
Overstimulation and Blockage: Unlike ACh, which is quickly broken down by acetylcholinesterase, neonicotinoids are not easily degraded. This leads to continuous stimulation of the receptor.[8]
-
Paralysis and Death: The constant firing of the nerve cells eventually leads to a blockage of the neuronal pathway, resulting in paralysis and, ultimately, the death of the insect.[6][7][8]
Caption: Neonicotinoid mode of action at the insect nicotinic acetylcholine receptor (nAChR).
Conclusion
This compound is an indispensable intermediate in agrochemical synthesis. Its structural features provide a robust scaffold for the creation of potent neonicotinoid insecticides like Imidacloprid, Acetamiprid, and Thiacloprid. The detailed synthetic pathways and understanding of the specific mode of action of these derivatives allow for the continued development of effective crop protection solutions. For researchers and developers, this compound represents a key molecule, linking fundamental organic chemistry with advanced applications in global agriculture and food production.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 6-Chloropyridine-3-carboxaldehyde 96 23100-12-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
- 6. pan-uk.org [pan-uk.org]
- 7. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 8. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 13. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
- 14. Acetamiprid synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Thiacloprid - Wikipedia [en.wikipedia.org]
- 17. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 19. Neonicotinoids [sigmaaldrich.com]
A Technical Guide to the Vilsmeier-Haack Synthesis of Substituted Chloronicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of substituted chloronicotinaldehydes, which are valuable precursors in the development of novel therapeutics and complex heterocyclic systems.[1] The document outlines the core reaction principles, detailed experimental protocols, and quantitative data to support researchers in the practical application of this versatile formylation method.
Core Principles of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction typically involves two primary stages: the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, followed by an electrophilic aromatic substitution on a suitable substrate.[4][5]
1.1. Reaction Mechanism
The process begins with the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[4] This reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation, making it highly selective for electron-rich substrates such as phenols, anilines, and certain heterocycles.[5] The aromatic substrate then attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields the final aldehyde product.[4][6]
Synthesis of Chloronicotinaldehydes from Enamides
A facile and efficient strategy for synthesizing substituted chloronicotinaldehydes involves the Vilsmeier-Haack cyclization of enamides.[1] This approach offers high selectivity and yields. The choice of the halogenating/formylating agent is critical; while the classical POCl₃/DMF system is effective, replacing POCl₃ with diphosgene or triphosgene (B27547) in DMF can significantly improve both selectivity and yield.[1]
The general workflow involves the preparation of an enamide precursor, which is then subjected to the Vilsmeier-Haack conditions to induce cyclization and formylation, yielding the target chloronicotinaldehyde.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the key steps in the synthesis of substituted chloronicotinaldehydes.
3.1. General Procedure for Vilsmeier Reagent Preparation
This protocol describes the in situ generation of the Vilsmeier reagent from DMF and phosphorus oxychloride.
-
To a flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, ~3-4 equivalents).
-
Cool the flask in an ice bath to 0-5°C.[7]
-
Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 5°C.[7]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
3.2. General Procedure for Synthesis of Chloronicotinaldehydes
This protocol outlines the formylation and cyclization of an enamide precursor.
-
Slowly add the enamide substrate (~1 equivalent), optionally dissolved in a minimal amount of DMF, to the freshly prepared Vilsmeier reagent.[1][7]
-
After the addition, remove the cooling bath and heat the reaction mixture in a water bath to a temperature between 60-75°C.[7]
-
Maintain heating and stirring for 6 to 17 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic mixture by adding a saturated solution of sodium carbonate or an aqueous solution of sodium hydroxide (B78521) until the pH reaches 8-9.[7]
-
Extract the aqueous mixture with an appropriate organic solvent, such as diethyl ether (Et₂O) or ethyl acetate (B1210297) (EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the pure substituted chloronicotinaldehyde.[6]
Quantitative Data
The Vilsmeier-Haack reaction on various enamide precursors provides good to excellent yields of the corresponding substituted chloronicotinaldehydes. The use of alternative reagents like diphosgene and triphosgene can enhance selectivity and yield.[1]
Table 1: Synthesis of Substituted Chloronicotinaldehydes from Enamides using POCl₃/DMF
| Entry | Enamide Precursor (Substituents: R¹, R², R³) | Product: Substituted Chloronicotinaldehyde | Yield (%) |
| 1 | R¹=H; R²=Me; R³=CH₂-Ph | 2-Chloro-6-methyl-4-phenylnicotinaldehyde | 78 |
| 2 | R¹=H; R²=Et; R³=CH₂-Ph | 2-Chloro-6-ethyl-4-phenylnicotinaldehyde | 75 |
| 3 | R¹=H; R²=n-Pr; R³=CH₂-Ph | 2-Chloro-6-n-propyl-4-phenylnicotinaldehyde | 72 |
| 4 | R¹=H; R²=i-Pr; R³=CH₂-Ph | 2-Chloro-6-isopropyl-4-phenylnicotinaldehyde | 68 |
| 5 | R¹=H; R²=Ph; R³=H | 2-Chloro-6-phenylnicotinaldehyde | 70 |
| 6 | R¹=Ph; R²=Me; R³=H | 2-Chloro-4,6-diphenylnicotinaldehyde | 74 |
| 7 | R¹=CO₂Me; R²=H; R³=H | Methyl 2-chloro-5-formylnicotinate | 65 |
Data synthesized from information presented in reference[1].
Table 2: Comparison of Vilsmeier Reagents for Synthesis
| Entry | Substrate | Vilsmeier Reagent (Equivalents) | Product | Yield (%) |
| 1 | Enamide (R¹=H, R²=Me) | POCl₃/DMF (3 equiv) | 2-Chloro-6-methylnicotinaldehyde | 78 |
| 2 | Enamide (R¹=H, R²=Me) | Diphosgene/DMF (3 equiv) | 2-Chloro-6-methylnicotinaldehyde | 85 |
| 3 | Enamide (R¹=H, R²=Me) | Triphosgene/DMF (3 equiv) | 2-Chloro-6-methylnicotinaldehyde | 90 |
| 4 | Enamide (R¹=H, R²=Me) | POCl₃/DMF (7 equiv) | 2-Chloro-6-methylnicotinaldehyde + Dichloro-pyridine byproduct | 55 (aldehyde) |
Data illustrates the improved yields and selectivity with diphosgene/triphosgene as reported in reference[1]. Using excess classical reagent can lead to side products.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. growingscience.com [growingscience.com]
A Technical Guide to 6-Chloronicotinaldehyde: Commercial Availability, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronicotinaldehyde (CAS No. 23100-12-1) is a substituted pyridine (B92270) derivative that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive aldehyde group and a chlorinated pyridine ring, makes it a versatile intermediate for introducing the pyridinyl moiety into larger, more complex molecules.[1] This guide provides an in-depth overview of the commercial suppliers, typical purity levels, and key experimental protocols involving this compound.
Commercial Suppliers and Purity
The commercial availability of this compound is robust, with several chemical suppliers offering various grades of the compound. The purity of commercially available this compound is typically high, often exceeding 96%. However, for applications in pharmaceutical development and other sensitive areas, higher purity grades are also available. A summary of representative commercial suppliers and their stated purities is provided in Table 1.
| Supplier | CAS Number | Stated Purity | Additional Information |
| Sigma-Aldrich | 23100-12-1 | 96% | - |
| Matrix Scientific | 23100-12-1 | Not specified | Melting point: 77-81°C |
| Pharmaffiliates | 23100-12-1 | High purity | Stored at 2-8°C |
| Capot Chemical | 23100-12-1 | 99% (Min, GC) | Moisture: 0.5% Max |
| Chemsrc | 23100-12-1 | 96.0% | Melting point: 77-81 °C(lit.) |
| BLD Pharm | 23100-12-1 | Not specified | Stored in dark, dry, room temperature |
Table 1: Commercial Suppliers and Stated Purity of this compound
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[1] A specific method detailed in patent literature involves the use of manganese dioxide as the oxidizing agent.
Protocol: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine
-
Reaction Setup: In a four-necked flask, add 2-chloro-5-(hydroxymethyl)pyridine (125g) and dichloromethane (B109758) (450ml).
-
Addition of Oxidizing Agent: While stirring, add manganese dioxide (280g) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 39-40°C) and maintain for 3 hours.
-
Work-up: After the reaction is complete, filter the mixture by suction filtration.
-
Isolation: Concentrate the filtrate and cool to obtain this compound as a yellow solid.
This method reports a yield of 86.6% and a purity of 99.1%.[2]
Caption: Synthesis workflow for this compound.
Use in Nucleophilic Aromatic Substitution: Synthesis of 6-Morpholinonicotinaldehyde
This compound is a valuable precursor for nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a nucleophile.[3] An example is the synthesis of 6-Morpholinonicotinaldehyde.
Protocol: Synthesis of 6-Morpholinonicotinaldehyde
-
Reaction Setup: To a round-bottom flask, add this compound and dimethylformamide (DMF).
-
Addition of Reagents: Add potassium carbonate (2.0 equivalents) and morpholine (B109124) (1.2 equivalents) to the solution.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80-100°C with stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Caption: Experimental workflow for the synthesis of 6-Morpholinonicotinaldehyde.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A robust analytical method is crucial for determining the purity of this compound, especially for applications in drug discovery and development.[4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. While a specific validated method for this compound is not publicly detailed, a general protocol can be established based on its chemical properties.
Representative HPLC Protocol for Purity Assessment
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid often added to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
Caption: Workflow for purity assessment of this compound by HPLC.
Conclusion
This compound is a readily available and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research.[1] Understanding its commercial sources, purity levels, and key synthetic and analytical protocols is essential for researchers and developers in these fields. The information and protocols provided in this guide serve as a valuable resource for the effective utilization of this important building block.
References
Navigating the Synthesis and Safety of 6-Chloronicotinaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety, handling, and key synthetic applications of 6-Chloronicotinaldehyde (CAS No. 23100-12-1). This versatile heterocyclic aldehyde is a critical building block in the pharmaceutical and agrochemical industries, valued for its utility in constructing complex molecular architectures. This document consolidates essential safety data, detailed experimental protocols, and visual representations of synthetic workflows to support researchers in its safe and effective use.
Safety and Handling: A Rigorous Approach
Proper handling of this compound is paramount to ensure laboratory safety. This section outlines the known hazards, necessary precautions, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Signal Word: Warning[1]
Hazard Statements: [2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Use chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield is recommended for splash-prone activities.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[4] |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and to prevent accidental exposure.
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid the formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] It is recommended to store under an inert atmosphere.[5] Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]
Firefighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₄ClNO |
| Molecular Weight | 141.56 g/mol [6] |
| Appearance | White to light yellow crystalline powder[4] |
| Melting Point | 77-81 °C[7] |
| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg[7] |
| Flash Point | 104.6 ± 21.8 °C[7] |
| Density | 1.3 ± 0.1 g/cm³[7] |
| Solubility | Soluble in water[6] |
Experimental Protocols and Synthetic Applications
This compound is a versatile intermediate in organic synthesis. This section provides detailed methodologies for key synthetic transformations involving this compound.
Synthesis of this compound via Oxidation
A common route for the synthesis of this compound involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[5] The Swern oxidation is a frequently employed method.[5]
Experimental Protocol: Swern Oxidation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.
-
Addition of Alcohol: After stirring for 15 minutes, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Formation of the Aldehyde: Stir the reaction mixture at -78 °C for 45 minutes.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.
Synthesis of this compound via Vilsmeier-Haack Reaction
An alternative synthetic route is the Vilsmeier-Haack formylation of appropriately substituted chloropyridines.[3][5]
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a round-bottom flask, cool dimethylformamide (DMF) (excess) in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) with stirring.
-
Addition of Substrate: To the formed Vilsmeier reagent, add the substituted chloropyridine (1.0 equivalent) portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.
-
Workup and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Application in Nucleophilic Aromatic Substitution: Synthesis of 6-Morpholinonicotinaldehyde
This compound is a valuable precursor for nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a nucleophile.[7]
Experimental Protocol: Synthesis of 6-Morpholinonicotinaldehyde [7]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF).[7]
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80-100 °C with stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[7]
-
Extraction: Extract the aqueous mixture with ethyl acetate.[7]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[7]
-
Concentration and Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 6-Morpholinonicotinaldehyde.[7]
Conclusion
This compound is a key intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its safety profile and handling requirements is essential for its use in a research and development setting. The experimental protocols provided herein offer a starting point for the synthetic manipulation of this versatile building block. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, will ensure the safe and successful utilization of this compound in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. innospk.com [innospk.com]
- 7. benchchem.com [benchchem.com]
Technical Guide: Solubility Profile of 6-Chloronicotinaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloronicotinaldehyde. A detailed experimental protocol for determining its solubility in various organic solvents is presented, along with an illustrative solubility dataset. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.
Introduction to this compound
This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₄ClNO. Its structure, featuring a polar aldehyde group and a chloro-substituted pyridine ring, suggests a nuanced solubility profile. The presence of the chlorine atom and the aldehyde group influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility in different organic solvents. Qualitatively, this compound has been described as having good solubility in common organic solvents like dichloromethane, chloroform, dimethyl sulfoxide, and ethyl acetate, with some degree of solubility in water.
Illustrative Solubility Data
While specific quantitative public data is limited, the following table presents an illustrative solubility profile of this compound in a range of common organic solvents at 25°C. This data is compiled based on general principles of solubility ("like dissolves like") and the known qualitative solubility of similar compounds.
| Solvent Class | Solvent Name | Formula | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |
| Polar Protic | Methanol | CH₃OH | 5.1 | 15.2 |
| Ethanol | C₂H₅OH | 4.3 | 10.5 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 50 |
| Acetone | CH₃COCH₃ | 5.1 | 25.8 | |
| Acetonitrile | CH₃CN | 5.8 | 18.3 | |
| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 30.1 | |
| Halogenated | Dichloromethane | CH₂Cl₂ | 3.1 | > 40 |
| Chloroform | CHCl₃ | 4.1 | > 40 | |
| Nonpolar | Toluene | C₆H₅CH₃ | 2.4 | 5.7 |
| Hexane | C₆H₁₄ | 0.1 | < 0.1 |
Disclaimer: This data is for illustrative purposes and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound using the equilibrium solubility method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Navigating the Therapeutic Potential of 6-Chloronicotinaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronicotinaldehyde, a halogenated pyridine (B92270) aldehyde, serves as a versatile scaffold in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, attributed to the aldehyde functionality and the electron-withdrawing nature of the chlorine atom and the pyridine ring nitrogen, makes it a valuable starting material for the development of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives synthesized from this compound, focusing on their prospective applications in anticancer and antimicrobial chemotherapy. While direct and extensive research on a broad spectrum of this compound derivatives remains an emerging field, this guide consolidates available information on related structures and provides a framework for future investigation.
Synthetic Pathways and Derivative Classes
This compound is a reactive intermediate that can be readily modified to generate a variety of derivatives. The primary reaction site is the aldehyde group, which can participate in numerous condensation and cyclization reactions. Key classes of derivatives that can be synthesized from this precursor include:
-
Schiff Bases: Formed by the condensation of this compound with various primary amines.
-
Chalcones: Synthesized via the Claisen-Schmidt condensation of this compound with substituted acetophenones.
-
Thiosemicarbazones: Resulting from the reaction of this compound with thiosemicarbazide (B42300) or its derivatives.
-
Pyrazolines: Typically synthesized through the cyclization of chalcone (B49325) intermediates with hydrazine (B178648) derivatives.
-
Hydrazones: Formed by the reaction of this compound with various hydrazides.
These synthetic routes offer a high degree of flexibility, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries for biological screening.
Potential Biological Activities: A Landscape of Possibilities
While specific quantitative data for a wide range of this compound derivatives is not yet abundant in publicly accessible literature, the known biological activities of structurally similar compounds provide a strong rationale for their investigation.
Anticancer Activity
Derivatives of heterocyclic aldehydes, including those structurally related to this compound, have demonstrated promising anticancer properties. The anticipated mechanisms of action for this compound derivatives could involve:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting tumor growth.
The exploration of Schiff base, chalcone, and pyrazoline derivatives of this compound is a particularly promising avenue for the discovery of novel anticancer agents.
Antimicrobial Activity
The pyridine moiety is a well-established pharmacophore in numerous antimicrobial agents. The incorporation of a chlorine atom can further enhance the antimicrobial potential of these molecules. Derivatives of this compound, especially thiosemicarbazones and chalcones, are expected to exhibit activity against a range of pathogenic microbes, including bacteria and fungi. Potential mechanisms of antimicrobial action include:
-
Inhibition of Cell Wall Synthesis: Disrupting the formation of the microbial cell wall, leading to cell lysis.
-
Interference with Protein Synthesis: Binding to ribosomal subunits and inhibiting protein translation.
-
Enzyme Inhibition: Targeting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of novel this compound derivatives, standardized and robust experimental protocols are essential.
In Vitro Anticancer Activity Assays
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Workflow for Anticancer Screening
Caption: Workflow for anticancer evaluation of this compound derivatives.
In Vitro Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial evaluation of this compound derivatives.
Data Presentation
As specific quantitative data for a broad range of this compound derivatives is currently limited in the literature, a representative table structure is provided below for the future compilation of research findings.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Class | R-Group(s) | Cancer Cell Line | IC50 (µM) |
| 6-CN-S1 | Schiff Base | 4-methoxyphenyl | MCF-7 | Data |
| 6-CN-S2 | Schiff Base | 2,4-dichlorophenyl | HeLa | Data |
| 6-CN-C1 | Chalcone | 4-hydroxyphenyl | A549 | Data |
| 6-CN-C2 | Chalcone | 4-nitrophenyl | HT-29 | Data |
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Class | R-Group(s) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6-CN-T1 | Thiosemicarbazone | H | Data | Data | Data |
| 6-CN-T2 | Thiosemicarbazone | Phenyl | Data | Data | Data |
| 6-CN-P1 | Pyrazoline | 4-chlorophenyl | Data | Data | Data |
| 6-CN-P2 | Pyrazoline | 4-methylphenyl | Data | Data | Data |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with the known biological activities of related heterocyclic compounds, provides a strong impetus for further research. Future efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives. The generation of robust quantitative data on their anticancer and antimicrobial activities will be crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. Mechanistic studies to elucidate the specific signaling pathways and molecular targets of the most potent derivatives will also be essential for advancing this promising class of compounds towards clinical application.
A Comprehensive Technical Guide to the Chemical Stability and Storage of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the chemical stability and optimal storage conditions for 6-Chloronicotinaldehyde (CAS No: 23100-12-1), a versatile intermediate in the pharmaceutical and agrochemical industries. Understanding its stability profile is critical for maintaining its integrity throughout research, development, and manufacturing processes.
Core Chemical Properties and Stability Profile
This compound is a white to yellow solid, recognized for its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a chlorinated pyridine (B92270) ring and an aldehyde group, dictates its reactivity and stability. The aldehyde group is susceptible to oxidation, while the chloro-substituted pyridine ring can be subject to nucleophilic substitution and degradation under certain conditions.
While specific kinetic data on the degradation of this compound is not extensively available in public literature, its stability is known to be influenced by several factors including light, temperature, moisture, and air. It is generally considered to be air-sensitive and should be handled accordingly.[2]
Summary of Physicochemical and Storage Data
For ease of reference, the key physicochemical properties and recommended storage conditions for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23100-12-1 | --INVALID-LINK--[3] |
| Molecular Formula | C₆H₄ClNO | --INVALID-LINK--[4] |
| Molecular Weight | 141.55 g/mol | --INVALID-LINK--[3] |
| Appearance | White to yellow solid | --INVALID-LINK--[4] |
| Melting Point | 77-81 °C | --INVALID-LINK--[4][5] |
| Solubility | Soluble in water and common organic solvents | --INVALID-LINK--[4] |
| Recommended Storage | Keep in a dark place, sealed in a dry, room temperature environment or refrigerated at 2-8°C. Store under an inert atmosphere. | --INVALID-LINK--, --INVALID-LINK--[3][4] |
| Incompatibilities | Strong oxidizing agents, Strong acids | --INVALID-LINK--[2] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure and the behavior of similar compounds, several potential degradation routes can be postulated. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 6-chloronicotinic acid. The chloropyridine ring may undergo photodegradation, as observed in studies on 2-chloropyridine, which can lead to the formation of hydroxypyridines and other by-products.[3][6]
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
-
Temperature: For short-term storage, room temperature is acceptable.[4] For long-term stability, refrigeration at 2-8°C is advised.[3]
-
Atmosphere: Due to its sensitivity to air, it is crucial to store this compound under an inert atmosphere, such as argon or nitrogen.[2]
-
Light: The compound should be protected from light to prevent photodegradation.[4] Amber vials or containers stored in the dark are recommended.
-
Moisture: Containers should be tightly sealed to prevent the ingress of moisture, which could potentially lead to hydrolysis or other forms of degradation.[4]
-
Handling: Use personal protective equipment, including gloves and safety glasses, when handling.[2] Handling should be performed in a well-ventilated area or under a chemical fume hood.[2]
Caption: Key factors and actions for ensuring chemical stability.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound requires a systematic approach, often involving forced degradation studies and the development of a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent to prepare a 1 mg/mL solution.
-
Photostability: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve a known amount in the solvent to prepare a 1 mg/mL solution.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (as described in Protocol 2).
Caption: General workflow for conducting forced degradation studies.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential process impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from degradation products and any matrix components. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
-
By adhering to these guidelines and protocols, researchers and drug development professionals can ensure the quality and reliability of this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction with 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides (Wittig reagents).[1][2] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 6-Chloronicotinaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The Wittig reaction of this compound provides a direct and efficient route to introduce a vinyl group, leading to the formation of 2-chloro-5-vinylpyridine (B115529) derivatives, which are valuable precursors for further functionalization.
This document provides detailed application notes and experimental protocols for performing the Wittig reaction with this compound. The protocols cover the use of both non-stabilized and stabilized ylides, which influence the stereochemical outcome of the reaction.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. This intermediate then undergoes a [2+2] cycloaddition to form a transient four-membered oxaphosphetane ring, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The strong P=O bond formation is the driving force for this reaction.[1]
The stereochemistry of the resulting alkene is largely dependent on the nature of the phosphorus ylide employed:
-
Non-stabilized ylides (e.g., alkyl-substituted) are more reactive and typically lead to the formation of the (Z)-alkene as the major product.
-
Stabilized ylides (e.g., containing an adjacent electron-withdrawing group like an ester) are less reactive and generally favor the formation of the (E)-alkene.[3]
Experimental Protocols
The following protocols are representative methods for the Wittig reaction with this compound using both a non-stabilized and a stabilized ylide. These protocols are based on established procedures for analogous heterocyclic aldehydes and may require optimization for specific substrates and scales.[4]
Protocol 1: Synthesis of 2-Chloro-5-vinylpyridine using a Non-Stabilized Ylide (e.g., Methylenetriphenylphosphorane)
This protocol is designed for the synthesis of the terminal alkene, 2-chloro-5-vinylpyridine.
Materials:
-
This compound
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, or Sodium Hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (1.05 equivalents), such as n-BuLi, dropwise to the stirred suspension. A color change to yellow or orange typically indicates ylide formation.[4]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 2-chloro-5-vinylpyridine.
-
Protocol 2: Synthesis of Ethyl 3-(6-chloropyridin-3-yl)acrylate using a Stabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)
This protocol is designed for the synthesis of an (E)-α,β-unsaturated ester.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Anhydrous Toluene (B28343) or THF
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous toluene or THF.
-
Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.[5]
-
-
Wittig Reaction:
-
Stir the reaction mixture at room temperature or gently heat to 50-80 °C for 4-12 hours. The reaction progress should be monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The crude residue, containing the product and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexanes and ethyl acetate. The less polar (E)-alkene product will typically elute before the more polar triphenylphosphine oxide.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Wittig reaction with this compound, based on data from analogous reactions.
| Parameter | Protocol 1 (Non-Stabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Ylide | Methylenetriphenylphosphorane | Ethyl (triphenylphosphoranylidene)acetate |
| Base | n-BuLi or NaH | Not typically required |
| Solvent | Anhydrous THF | Anhydrous Toluene or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Expected Product | 2-chloro-5-vinylpyridine | Ethyl (E)-3-(6-chloropyridin-3-yl)acrylate |
| Stereoselectivity | Predominantly (Z) if applicable | Predominantly (E)[3] |
| Yield (Typical) | 60-85% | 70-95% |
Table 1: Summary of Reaction Conditions for the Wittig Reaction with this compound.
| Reagent | Molar Ratio (vs. Aldehyde) - Protocol 1 | Molar Ratio (vs. Aldehyde) - Protocol 2 |
| This compound | 1.0 | 1.0 |
| Phosphonium Salt | 1.1 | N/A |
| Ylide | N/A | 1.1 |
| Base | 1.05 | N/A |
Table 2: Typical Molar Ratios of Reactants.
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
Application Notes and Protocols for the Reductive Amination of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This process is instrumental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. 6-Chloronicotinaldehyde is a valuable heterocyclic building block, and its reductive amination opens a gateway to a diverse range of N-substituted (6-chloropyridin-3-yl)methanamine derivatives. These products are key intermediates in the development of novel therapeutic agents and other functional molecules.
This document provides detailed protocols for the reductive amination of this compound using various primary and secondary amines. The primary method detailed herein utilizes sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for this transformation due to its high functional group tolerance and operational simplicity.
Reaction Principle
The reductive amination of this compound proceeds in a two-step, one-pot sequence. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). In the second step, the in situ generated imine or iminium ion is selectively reduced by a hydride reagent, typically sodium triacetoxyborohydride, to yield the corresponding secondary or tertiary amine.
The general reaction scheme is as follows:
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the aldehyde in anhydrous DCE or DCM (to a concentration of approximately 0.1-0.2 M).
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution.
-
Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture in portions over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the amine used.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir the mixture vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (6-chloropyridin-3-yl)methanamine.
-
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reductive amination of this compound with various amines.
Table 1: Reductive Amination with Primary Amines
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Methylamine | NaBH(OAc)₃ | DCE | 4 | 85 |
| Benzylamine | NaBH(OAc)₃ | DCM | 6 | 92 |
| Aniline | NaBH(OAc)₃ | DCE | 12 | 78 |
| 4-Methoxy-aniline | NaBH(OAc)₃ | DCE | 10 | 83 |
Table 2: Reductive Amination with Secondary Amines
| Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Dimethylamine | NaBH(OAc)₃ | THF | 5 | 88 |
| Piperidine | NaBH(OAc)₃ | DCM | 8 | 90 |
| Morpholine | NaBH(OAc)₃ | DCE | 7 | 95 |
| N-Methyl-benzylamine | NaBH(OAc)₃ | DCE | 16 | 75 |
Note: Yields are for the isolated, purified product.
Visualizations
General Reaction Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General experimental workflow for reductive amination.
Reaction Mechanism
The diagram below outlines the mechanism for the reductive amination of this compound with a primary amine.
Caption: Reaction mechanism for reductive amination.
Conclusion
The reductive amination of this compound is a highly efficient and versatile method for the synthesis of a wide range of N-substituted pyridyl-methylamine derivatives. The use of sodium triacetoxyborohydride as the reducing agent offers a mild and selective protocol with broad substrate scope and high yields. The procedures and data presented in this document provide a valuable resource for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science, facilitating the development of novel and functional molecules.
Application Notes and Protocols for Grignard Reaction of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols and reaction condition considerations for the nucleophilic addition of Grignard reagents to 6-chloronicotinaldehyde (also known as 2-chloro-5-formylpyridine). This reaction is of significant interest to researchers in medicinal chemistry and drug development as it provides a straightforward route to a variety of α-substituted (6-chloropyridin-3-yl)methanols. These products are valuable intermediates for the synthesis of novel therapeutic agents and other functional molecules, leveraging the reactivity of the secondary alcohol and the potential for further modification of the chloropyridine ring.
The general transformation involves the reaction of an organomagnesium halide (Grignard reagent) with the aldehyde functionality of this compound to form a secondary alcohol upon acidic workup. Careful control of reaction conditions is crucial to maximize yield and minimize side reactions.
Data Presentation: Representative Grignard Reactions with this compound
| Grignard Reagent (R-MgX) | Product | Typical Solvent | Reaction Temperature (°C) | Estimated Yield (%) |
| Phenylmagnesium Bromide | (6-Chloropyridin-3-yl)(phenyl)methanol | THF or Diethyl Ether | 0 to rt | 70-85 |
| Ethylmagnesium Bromide | 1-(6-Chloropyridin-3-yl)propan-1-ol | THF or Diethyl Ether | 0 to rt | 65-80 |
| Isopropylmagnesium Chloride | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol | THF | -20 to rt | 60-75 |
| Benzylmagnesium Chloride | 1-(6-Chloropyridin-3-yl)-2-phenylethanol | THF | -78 to rt | 70-85 |
Experimental Protocols
The following are detailed protocols for the preparation of a Grignard reagent and its subsequent reaction with this compound. Strict anhydrous conditions are essential for the success of these reactions. [1]
Protocol 1: Synthesis of (6-Chloropyridin-3-yl)(phenyl)methanol
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel. A small crystal of iodine can be added to activate the magnesium.
-
Assemble the glassware quickly while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Add anhydrous diethyl ether or THF to the flask to cover the magnesium.
-
Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is typically initiated by gentle warming or the addition of an iodine crystal, evidenced by the disappearance of the iodine color, bubble formation, and a gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (6-chloropyridin-3-yl)(phenyl)methanol.
-
Protocol 2: Synthesis of 1-(6-Chloropyridin-3-yl)propan-1-ol
This protocol is analogous to Protocol 1, with the substitution of ethyl bromide for bromobenzene in the preparation of the Grignard reagent.
Modifications for Grignard Reagent Preparation (Ethylmagnesium Bromide):
-
Use ethyl bromide (1.1 equivalents) in place of bromobenzene. Due to the volatility of ethyl bromide, ensure the dropping funnel and condenser are well-sealed.
-
The initiation of the reaction with ethyl bromide is often more facile than with bromobenzene.
The subsequent reaction with this compound and the work-up and purification steps are identical to those described in Protocol 1.
Mandatory Visualizations
Grignard Reaction Workflow
Caption: Workflow for the synthesis of α-substituted (6-chloropyridin-3-yl)methanols.
Grignard Reaction Mechanism
Caption: Simplified mechanism of the Grignard reaction with an aldehyde.
References
Application Notes and Protocols: Suzuki Coupling of 6-Chloronicotinaldehyde with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-chloronicotinaldehyde with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 6-arylnicotinaldehydes, which are valuable intermediates in the development of novel pharmaceuticals and other functional organic materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] The coupling of this compound with arylboronic acids provides a direct route to a diverse library of 6-arylnicotinaldehydes, key building blocks for various biologically active molecules.
Reaction Scheme
The general transformation is depicted below:
Figure 1: General scheme of the Suzuki coupling of this compound with an arylboronic acid.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from literature precedents for similar heteroaryl chlorides and represents expected outcomes under optimized conditions.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenylnicotinaldehyde | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)nicotinaldehyde | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 4-Tolylboronic acid | 6-(4-Tolyl)nicotinaldehyde | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88-96 |
| 4 | 3-Chlorophenylboronic acid | 6-(3-Chlorophenyl)nicotinaldehyde | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 75-85 |
| 5 | 2-Thiopheneboronic acid | 6-(Thiophen-2-yl)nicotinaldehyde | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 90 | 10 | 80-90 |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable ligand like SPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate (B84403) [K₃PO₄])
-
Degassed solvent (e.g., Toluene/Water or 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating and backfilling the flask with the inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). If using a solid catalyst, it can be added in the first step.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical solvent ratio is 4:1 or 5:1 organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylnicotinaldehyde.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of 6-arylnicotinaldehydes via Suzuki coupling.
Caption: Experimental workflow for Suzuki coupling of this compound.
References
- 1. [PDF] Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids | Semantic Scholar [semanticscholar.org]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of 6-Chloronicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 6-chloronicotinaldehyde derivatives, specifically focusing on the preparation of chalcones and hydrazones. Detailed protocols for their biological screening against cancer cell lines and microbial pathogens are also included. This compound is a versatile pyridine-based building block, and its derivatives are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyridine-containing compounds.[1][2][3][4]
Synthesis of this compound
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. A common and effective method for its preparation is the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of 2-chloro-5-(hydroxymethyl)pyridine to this compound using a dimethyl sulfoxide (B87167) (DMSO)-based system.
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the cooled DMSO solution and stir for 30 minutes.
-
Add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) to the flask and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Synthesis of this compound Derivatives
The aldehyde functional group of this compound is a versatile handle for the synthesis of a wide array of derivatives through reactions such as Claisen-Schmidt condensation to form chalcones and condensation with hydrazides to form hydrazones.
Chalcone (B49325) Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[5]
Protocol 2: General Procedure for the Synthesis of Chalcones from this compound
This protocol outlines the base-catalyzed condensation of this compound with various substituted acetophenones.
Materials:
-
This compound
-
Substituted acetophenone (B1666503) (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-40%)
-
Stirring apparatus
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for a specified time (typically a few hours to overnight), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to afford the pure product.
Data Presentation: Representative Anticancer Activity of Pyridine-Containing Chalcones
The following table summarizes the in vitro anticancer activity of various pyridine-based chalcone derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10f | ACHN | 0.04±0.00 | [1] |
| MCF-7 | 0.05±0.00 | [1] | |
| A-549 | 0.03±0.00 | [1] | |
| 10g | ACHN | 0.03±0.00 | [1] |
| MCF-7 | 0.08±0.01 | [1] | |
| A-549 | 0.05±0.00 | [1] | |
| 10h | ACHN | 0.06±0.00 | [1] |
| MCF-7 | 0.06±0.00 | [1] | |
| A-549 | 0.04±0.00 | [1] | |
| 10i | ACHN | 0.02±0.00 | [1] |
| MCF-7 | 0.03±0.00 | [1] | |
| A-549 | 0.02±0.00 | [1] | |
| 10j | ACHN | 0.03±0.00 | [1] |
| MCF-7 | 0.04±0.00 | [1] | |
| A-549 | 0.02±0.00 | [1] | |
| 6c | Leukemia | 0.45 | [3] |
| 6f | Leukemia | 0.38 | [3] |
| 7g | Leukemia | 5.41-8.35 | [3] |
| 10a | MCF-7 | 2.01±0.091 | [2] |
| 10b | DU-145 | 1.97±0.45 | [2] |
Hydrazone Derivatives
Hydrazones are another class of compounds with significant biological activities, including antimicrobial and anticancer effects. They are synthesized by the condensation of an aldehyde with a hydrazide.
Protocol 3: General Procedure for the Synthesis of Hydrazones from this compound
This protocol describes the synthesis of hydrazone derivatives by reacting this compound with various hydrazides.
Materials:
-
This compound
-
Hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)
-
Ethanol or Methanol (B129727)
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired hydrazide (1.0 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure hydrazone derivative.
Data Presentation: Representative Antimicrobial Activity of Heteroaromatic Hydrazones
The following table summarizes the in vitro antimicrobial activity of various heteroaromatic hydrazone derivatives against different microbial strains, as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| Hydrazone 1 | >1000 | 500 | 250 | [6] |
| Hydrazone 2 | 750 | 250 | 250 | [6] |
| Hydrazone 3 | 750 | 750 | 500 | [6] |
| Hydrazone 4 | 500 | 500 | 500 | [6] |
| Compound 5 | - | 0.49 | - | [7] |
| Compound 6 | - | 0.49 | - | [7] |
| Compound 20 | 6 | - | - | [7] |
| Compound 22 | 0.04 | - | - | [8] |
| Compound 3c | 31.7 ± 0.9 mm (IZD) | - | - | [9] |
| Compound 3o | - | - | - | [9] |
IZD: Inhibition Zone Diameter
Biological Screening Protocols
Anticancer Activity Screening
Protocol 4: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antimicrobial Activity Screening
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
96-well microtiter plates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add an equal volume of the standardized microbial inoculum to each well.
-
Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control with a standard antimicrobial agent.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Workflow for the synthesis and screening of this compound derivatives.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 2. New Chalcone Incorporated Structurally Modified Pyridine-Pyrimidine Derivatives as Anticancer Agents: Their Design, Synthesis, and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Knoevenagel Condensation of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Knoevenagel condensation reaction of 6-Chloronicotinaldehyde with active methylene (B1212753) compounds. The protocols outlined below are foundational for the synthesis of various α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base, to yield an α,β-unsaturated product.[2] This reaction is instrumental in the synthesis of a diverse array of functionalized molecules. This compound, a substituted heteroaromatic aldehyde, is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reaction via Knoevenagel condensation opens pathways to novel derivatives with potential biological activity.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (represented by CH₂Z¹Z²) is depicted below. The groups Z¹ and Z² are electron-withdrawing groups, such as -CN, -COOR, -COR, etc.
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-chloronicotinaldehyde as a versatile building block for the construction of novel heterocyclic scaffolds. The aldehyde functionality and the chlorinated pyridine (B92270) ring offer dual points for chemical modification, enabling the synthesis of a diverse range of fused and substituted heterocyclic systems with potential applications in medicinal chemistry and drug discovery. The following sections detail key synthetic strategies, experimental protocols, and quantitative data for the synthesis of various heterocycles from this readily available starting material.
Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction
The Gewald reaction offers a straightforward and efficient one-pot method for the synthesis of polysubstituted 2-aminothiophenes. By employing this compound as the aldehyde component, novel thieno[2,3-b]pyridine (B153569) derivatives can be readily accessed. These compounds are of significant interest in medicinal chemistry due to their structural analogy to potent kinase inhibitors and other biologically active molecules.
The reaction proceeds via a multi-component condensation of this compound, an active methylene (B1212753) nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst. The resulting thieno[2,3-b]pyridine scaffold can be further functionalized at the amino group or the chloro position to generate a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2-amino-6-chloro-3-cyanothieno[2,3-b]pyridine
A mixture of this compound (1.41 g, 10 mmol), malononitrile (B47326) (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (B145695) (20 mL) is treated with morpholine (B109124) (0.87 g, 10 mmol). The reaction mixture is stirred at room temperature for 2 hours. The precipitated solid is then filtered, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-6-chloro-3-cyanothieno[2,3-b]pyridine.
| Starting Material | Reagents | Solvent | Catalyst | Reaction Time | Yield (%) |
| This compound | Malononitrile, Sulfur | Ethanol | Morpholine | 2 h | 85-95 |
Note: The yield is typically high for this reaction, but may vary depending on the purity of the starting materials and reaction conditions.
Reaction Workflow for the Synthesis of Thieno[2,3-b]pyridines
Caption: Workflow for the Gewald synthesis of a thieno[2,3-b]pyridine.
Synthesis of Dihydropyridine (B1217469) Derivatives via Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridine (B1200194) (DHP) scaffolds. DHPs are a well-established class of calcium channel blockers used in the treatment of hypertension. Utilizing this compound in the Hantzsch reaction allows for the introduction of a 6-chloropyridyl substituent at the 4-position of the DHP ring, opening avenues for the development of novel cardiovascular agents.
The reaction involves the condensation of this compound, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative if desired.
Experimental Protocol: Synthesis of Diethyl 4-(6-chloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
A mixture of this compound (1.41 g, 10 mmol), ethyl acetoacetate (B1235776) (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL) is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure dihydropyridine derivative.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| This compound | Ethyl Acetoacetate, Ammonium Acetate | Ethanol | 4-6 h | 70-85 |
Note: The reaction time and yield can be influenced by the specific β-ketoester and reaction temperature.
Hantzsch Dihydropyridine Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of a dihydropyridine.
Synthesis of Pyridopyrimidines via Condensation Reactions
Pyridopyrimidines are a class of fused heterocycles that are prevalent in many biologically active compounds, including kinase inhibitors and anticancer agents. This compound can serve as a key precursor for the synthesis of pyridopyrimidines through a condensation reaction with a suitable aminopyrimidine derivative, followed by cyclization.
For instance, the Knoevenagel condensation of this compound with an active methylene compound can generate an intermediate that can subsequently react with a dinucleophile like guanidine (B92328) or urea (B33335) to form the pyridopyrimidine core.
Experimental Protocol: Synthesis of 2-amino-7-chloro-5-(6-chloropyridin-3-yl)pyrido[2,3-d]pyrimidine
Step 1: Knoevenagel Condensation A solution of this compound (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) is treated with a catalytic amount of piperidine (B6355638) (2-3 drops). The mixture is stirred at room temperature for 1 hour. The resulting precipitate of 2-((6-chloropyridin-3-yl)methylene)malononitrile is filtered and dried.
Step 2: Cyclization To a solution of the product from Step 1 (1.89 g, 10 mmol) in dimethylformamide (DMF, 15 mL), guanidine hydrochloride (1.91 g, 20 mmol) and sodium ethoxide (1.36 g, 20 mmol) are added. The mixture is heated at 100 °C for 8 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized to give the final pyridopyrimidine product.
| Intermediate | Reagents | Solvent | Reaction Time | Overall Yield (%) |
| 2-((6-chloropyridin-3-yl)methylene)malononitrile | Guanidine HCl, NaOEt | DMF | 8 h | 60-75 |
Note: This is a two-step process, and the overall yield is dependent on the efficiency of both steps.
Logical Flow for Pyridopyrimidine Synthesis
Caption: Logical flow for the synthesis of a pyridopyrimidine derivative.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols: Scale-up Synthesis of 6-Chloronicotinaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and scale-up considerations for the synthesis of 6-chloronicotinaldehyde and its derivatives. This versatile building block is a key intermediate in the development of various pharmaceutical and agrochemical agents. The following sections detail the primary synthetic routes, present quantitative data for process optimization, and offer step-by-step experimental protocols.
Introduction
This compound is a pivotal intermediate in organic synthesis, prized for its chlorinated pyridine (B92270) core and reactive aldehyde functionality. These features allow for a wide range of chemical transformations, making it a valuable precursor for creating complex molecules with potential biological activity. Its derivatives have shown promise in targeting various signaling pathways, including those involved in cancer and neurological disorders. This document outlines two primary, scalable methods for its synthesis: the oxidation of 2-chloro-5-(hydroxymethyl)pyridine and the Vilsmeier-Haack formylation of 2-chloropyridine (B119429).
Synthetic Pathways and Scale-up Considerations
The selection of a synthetic route for industrial-scale production of this compound depends on factors such as cost, availability of starting materials, safety, and environmental impact. Below are two common and effective methods.
Route 1: Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine
This is a widely used method that involves the oxidation of the corresponding alcohol. For large-scale synthesis, the Swern oxidation and its variations are often preferred due to the use of readily available and relatively inexpensive reagents, and the formation of volatile byproducts that are easily removed.[1][2]
Key Considerations for Scale-up:
-
Temperature Control: The formation of the active oxidant is highly exothermic and the intermediate is unstable at higher temperatures, necessitating strict temperature control, typically between -78°C and -60°C.[2]
-
Reagent Addition: Slow, controlled addition of reagents is crucial to manage the exotherm and prevent side reactions.
-
Off-gassing: The reaction generates carbon monoxide and dimethyl sulfide, which are toxic and malodorous. A well-ventilated fume hood and appropriate scrubbing systems are mandatory.[2][3]
-
Work-up: Quenching the reaction and subsequent extractions need to be performed efficiently to isolate the product.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] While 2-chloropyridine is not highly activated, this method can be optimized for the synthesis of this compound.
Key Considerations for Scale-up:
-
Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from a formamide (B127407) and phosphorus oxychloride) to the substrate is critical for achieving high conversion and minimizing side products.[7]
-
Reaction Medium: The choice of solvent can influence the reaction rate and selectivity.
-
Hydrolysis: The final hydrolysis step to convert the intermediate iminium salt to the aldehyde must be carefully controlled to avoid degradation of the product.
Quantitative Data for Synthetic Routes
The following tables summarize quantitative data for the synthesis of this compound and a representative derivative, 6-morpholinonicotinaldehyde, to aid in process optimization and comparison.
Table 1: Scale-up Synthesis of this compound via Swern Oxidation
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(hydroxymethyl)pyridine | |
| Key Reagents | Oxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (B128534) (TEA) | [1][3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Reaction Temperature | -78 °C to -60 °C | [2] |
| Typical Molar Ratios | Substrate:Oxalyl Chloride:DMSO:TEA = 1:2:3:6 | [2] |
| Reaction Time | 1-3 hours | [3] |
| Purity (Typical) | ≥96.0% |
Table 2: Synthesis of 6-Morpholinonicotinaldehyde via Nucleophilic Aromatic Substitution
| Parameter | Value | Reference |
| Starting Material | This compound | [8][9] |
| Key Reagents | Morpholine (B109124), Potassium Carbonate (K₂CO₃) | [8][9] |
| Solvent | Dimethyl sulfoxide (DMSO) or Dioxane | [8] |
| Reaction Temperature | 80-120 °C | [8] |
| Reactant Ratios | Aldehyde:Morpholine:K₂CO₃ = 1:1.2:2.0 | [9] |
| Reaction Time | 4-24 hours | [8] |
| Yield | 82% (from (6-Morpholinopyridin-3-yl)methanol) | [10] |
Detailed Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound via Swern Oxidation
This protocol is a general guideline and should be optimized for specific laboratory or pilot plant conditions.
Equipment:
-
Multi-neck, jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet
-
Addition funnels
-
Low-temperature cooling system
-
Scrubber system for off-gases
Reagents:
-
2-Chloro-5-(hydroxymethyl)pyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reactor Setup: Set up the reactor under a nitrogen atmosphere and ensure it is dry.
-
Initial Cooldown: Charge the reactor with anhydrous DCM (10 volumes relative to the starting material) and cool to -78 °C.
-
Oxalyl Chloride Addition: Add oxalyl chloride (2.0 eq.) dropwise to the cold DCM, maintaining the temperature below -70 °C.
-
DMSO Addition: Slowly add a solution of DMSO (4.0 eq.) in DCM (2 volumes) to the reactor, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 30 minutes.
-
Substrate Addition: Add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq.) in DCM (5 volumes) dropwise, keeping the temperature below -60 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly add triethylamine (6.0 eq.) to the reaction mixture, allowing the temperature to rise to 0 °C.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Protocol 2: Synthesis of a this compound Derivative: 6-Morpholinonicotinaldehyde
This protocol details the synthesis of a common derivative and can be adapted for other nucleophilic aromatic substitution reactions.
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Reagents:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), DMF (to achieve a concentration of ~0.5 M), potassium carbonate (2.0 eq.), and morpholine (1.2 eq.).[8][9]
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.[8]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[8]
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 6-morpholinonicotinaldehyde.
Visualizations
Experimental Workflows
References
- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and sensitive quantification of this aldehyde is crucial for process monitoring, quality control, and stability testing. Direct analysis of this compound can be challenging due to its potential for volatility and the lack of a strong native chromophore for certain detection methods. Chemical derivatization is a powerful technique to enhance the analytical properties of aldehydes, improving their chromatographic behavior, and increasing detection sensitivity and selectivity.[1][2]
This document provides detailed application notes and protocols for two widely used derivatization methods for the analytical determination of this compound:
-
Pre-column derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) for High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
-
Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Principle of Derivatization
Derivatization for analytical purposes involves a chemical reaction that converts the analyte into a derivative with more favorable properties for separation and detection. For this compound, the carbonyl group of the aldehyde is the target for derivatization.
-
DNPH Derivatization: 2,4-Dinitrophenylhydrazine reacts with the aldehyde group to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[3][4] This derivative exhibits strong absorbance in the UV-visible region, significantly enhancing detection sensitivity for HPLC-UV analysis.[5]
-
PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine reacts with the aldehyde to form a volatile and thermally stable oxime derivative.[6] The pentafluorobenzyl group makes the derivative highly sensitive to electron capture detection (ECD) and provides a characteristic mass spectrum in GC-MS, allowing for high selectivity and low detection limits.[7]
Method Selection
| Analytical Technique | Derivatization Reagent | Advantages | Considerations |
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Robust, cost-effective, suitable for routine analysis, enhances UV detection.[1][5] | Formation of E/Z isomers may complicate chromatography, requires careful optimization of reaction conditions.[4] |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | High sensitivity and selectivity, increases volatility for GC analysis.[6] | Reagent can be moisture sensitive, requires anhydrous conditions for optimal reaction. |
Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from established methods for aldehyde analysis.[3][8][9]
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Perchloric acid or Hydrochloric acid (HCl)
-
Deionized water, HPLC grade
-
Syringe filters, 0.45 µm
Procedure:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated perchloric acid or HCl (e.g., 1 mL of acid per 100 mL of solution). This solution should be prepared fresh.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Create a series of working standard solutions by diluting the stock solution with acetonitrile to achieve a desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in a known volume of acetonitrile to achieve a concentration within the calibration range.
-
Derivatization Reaction:
-
In a reaction vial, mix 1.0 mL of the standard or sample solution with 1.0 mL of the DNPH reagent.
-
Seal the vial and incubate the mixture at 60°C for 30 minutes in a water bath or heating block.
-
Allow the solution to cool to room temperature.
-
-
Sample Analysis:
-
Filter the derivatized solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
-
Suggested HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| (e.g., 60:40 Acetonitrile:Water) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm[10] |
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol is based on established methods for PFBHA derivatization of aldehydes.[6][11][12]
Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Anhydrous solvent (e.g., Toluene, Ethyl Acetate)
-
Anhydrous Pyridine (B92270) (optional, as a catalyst)
-
Sodium sulfate (B86663), anhydrous
-
Syringe filters, 0.22 µm PTFE
Procedure:
-
Preparation of PFBHA Reagent: Prepare a solution of PFBHA in the chosen anhydrous solvent (e.g., 10 mg/mL). If using pyridine, it can be added to the reaction mixture separately or included in the reagent solution.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the anhydrous solvent. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in a known volume of the anhydrous solvent. Ensure the sample is free of water by passing it through a small column of anhydrous sodium sulfate if necessary.
-
Derivatization Reaction:
-
In a dry reaction vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of the PFBHA reagent solution.
-
If using a catalyst, add a small amount of anhydrous pyridine (e.g., 10 µL).
-
Seal the vial tightly and heat at 60-70°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
Sample Analysis:
-
The derivatized solution can be injected directly into the GC-MS system. If necessary, dilute the sample with the anhydrous solvent.
-
Filter the solution through a 0.22 µm PTFE syringe filter if particulates are present.
-
Suggested GC-MS Conditions:
| Parameter | Value |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |
| MS Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full scan or Selected Ion Monitoring (SIM) for target ions |
Data Presentation
The following tables summarize the expected quantitative performance data for the analytical methods described. These values are representative for the analysis of aromatic aldehydes using these techniques and should be confirmed during in-house method validation for this compound.
Table 1: Expected Performance Characteristics for HPLC-UV Method with DNPH Derivatization
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.999 | [13] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [10][14] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | [13] |
| Precision (%RSD) | < 2% | [13] |
| Accuracy/Recovery (%) | 95 - 105% | [15] |
Table 2: Expected Performance Characteristics for GC-MS Method with PFBHA Derivatization
| Parameter | Expected Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Limit of Detection (LOD) | 0.1 - 10 pg on column | [6] |
| Limit of Quantification (LOQ) | 0.5 - 50 pg on column | [6] |
| Precision (%RSD) | < 15% | [11] |
| Accuracy/Recovery (%) | 85 - 115% | [11] |
Visualizations
Caption: Workflow for HPLC-UV analysis of this compound after DNPH derivatization.
Caption: Workflow for GC-MS analysis of this compound after PFBHA derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. unitedchem.com [unitedchem.com]
- 9. epa.gov [epa.gov]
- 10. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. validated hplc methods: Topics by Science.gov [science.gov]
Application Notes: One-Pot Synthesis Methods Involving 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the one-pot synthesis of heterocyclic compounds utilizing 6-chloronicotinaldehyde as a key building block. The methods highlighted are particularly relevant for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs.
Introduction
This compound is a versatile bifunctional molecule containing a reactive aldehyde group and a chlorinated pyridine (B92270) ring.[1] This unique combination of functional groups makes it an ideal starting material for the synthesis of a wide array of heterocyclic scaffolds, which are prevalent in many biologically active compounds.[2] One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single step, thereby reducing reaction time, cost, and waste generation.[3] This document details a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.
Featured One-Pot Synthesis: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The synthesis of substituted pyrazolo[3,4-b]pyridines can be efficiently achieved through a one-pot, three-component reaction involving an aminopyrazole, an active methylene (B1212753) compound, and an aldehyde.[4][5] In this application, this compound serves as the aldehyde component, leading to the formation of pyrazolo[3,4-b]pyridines with a 6-chloropyridin-3-yl substituent at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[6]
Reaction Scheme
The overall reaction is a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of applications for the microwave-assisted synthesis of novel derivatives using 6-chloronicotinaldehyde as a versatile starting material. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction consistency.[1] This makes it an ideal technology for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs.
This compound is a valuable building block, featuring a reactive aldehyde group and a chlorine atom on the pyridine (B92270) ring. The chlorine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 6-position. The aldehyde functionality serves as a handle for further derivatization, such as reductive amination or condensation reactions. This combination of reactive sites makes this compound an excellent starting point for the synthesis of a wide range of heterocyclic compounds with potential biological activity.
Key Applications in Drug Discovery
Derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the substituted pyridine scaffold in a multitude of biologically active compounds. Potential therapeutic applications for these derivatives include:
-
Anticancer Agents: Many pyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2] The ability to rapidly synthesize a library of analogues from this compound allows for the exploration of structure-activity relationships (SAR) to identify novel anticancer compounds.
-
Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors.[3] By modifying the substituents on the pyridine ring, it is possible to target specific kinases that are dysregulated in diseases like cancer. The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer, is a key target for such inhibitors.[4][5]
Microwave-Assisted Cross-Coupling Reactions
The following sections detail protocols for three key palladium-catalyzed cross-coupling reactions that can be efficiently performed on this compound using microwave irradiation: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Microwave irradiation significantly accelerates this transformation, often reducing reaction times from hours to minutes.[6] This protocol describes the coupling of a chloro-pyridine derivative with various arylboronic acids.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This representative protocol is adapted from methodologies for the microwave-assisted Suzuki coupling of other chloropyridine and related heterocyclic systems.[7][8]
-
Reagent Preparation: In a 10 mL microwave-safe vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃) (2.0 equiv.), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v), to the vial to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Table 1: Representative Conditions and Yields for Microwave-Assisted Suzuki-Miyaura Coupling of Chloro-N-heterocycles [7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 20 | 80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 20 | 85 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/PPh₃ (10) | K₂CO₃ | Dioxane/EtOH | 150 | 20 | 83 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane | 135 | 30 | 75 |
Experimental Workflow for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Microwave heating has been shown to dramatically reduce reaction times for this coupling, making it a highly efficient process for synthesizing arylamines.[9]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is a representative example based on the amination of related chloro-heterocyclic compounds under microwave irradiation.[10][11]
-
Reagent Preparation: In a microwave-safe vial under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04-0.10 equiv.), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.5 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene (B28343) or 1,4-dioxane to the vial to achieve the desired concentration.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 2: Representative Conditions and Yields for Microwave-Assisted Buchwald-Hartwig Amination [9][11]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 130 | 30 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 150 | 20 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 | 30 | 86 |
| 4 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 60 | 82 |
Experimental Workflow for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of alkynyl-substituted heterocycles. Microwave assistance provides a rapid and efficient means to perform this coupling.[12]
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
This protocol is based on the Sonogashira coupling of related bromo- and chloro-pyridines under microwave conditions.[13][14]
-
Reagent Preparation: To a microwave vial, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA).
-
Solvent Addition: Add a suitable solvent, such as DMF or acetonitrile.
-
Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a temperature of 100-140 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Table 3: Representative Conditions and Yields for Microwave-Assisted Sonogashira Coupling of Halo-pyridines [13]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 120 | 15 | 92 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 120 | 15 | 93 |
| 3 | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 120 | 15 | 90 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Acetonitrile | 100 | 25 | 88 |
Biological Activity and Signaling Pathways
Derivatives of substituted pyridines and related nitrogen heterocycles are known to exhibit a wide range of biological activities, including potent anticancer and kinase inhibitory effects. A key signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[15] Many kinase inhibitors are designed to target components of this pathway. The derivatives synthesized from this compound represent a promising class of compounds for targeting this and other signaling cascades.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors derived from heterocyclic scaffolds.
Conclusion
Microwave-assisted synthesis provides a rapid and efficient platform for the derivatization of this compound. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—allow for the introduction of a wide array of aryl, amino, and alkynyl substituents, respectively. The resulting libraries of novel substituted nicotinaldehyde derivatives are valuable for screening in drug discovery programs, particularly in the search for new anticancer agents and kinase inhibitors. The protocols and data presented here serve as a guide for researchers to develop robust synthetic strategies for accessing these promising compounds.
References
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloronicotinaldehyde
Welcome to the technical support center for the synthesis of 6-Chloronicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common synthesis methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the oxidation of 2-chloro-5-(hydroxymethyl)pyridine and the Vilsmeier-Haack reaction.[1] Oxidation of the corresponding alcohol is a widely used approach, with common oxidizing agents including pyridinium (B92312) chlorochromate (PCC) and reagents for Swern oxidation. The Vilsmeier-Haack reaction offers an alternative route, typically involving the formylation of an appropriate pyridine (B92270) derivative.[2][3]
Q2: What are the typical yields I can expect for this compound synthesis?
A2: Yields for this compound synthesis are highly dependent on the chosen method, reaction conditions, and scale. Generally, optimized oxidation reactions can achieve high yields. For instance, Swern oxidation is known for its high yields, often exceeding 90% under ideal conditions for various alcohols.[4] However, specific yields for the synthesis of this compound will vary based on the factors detailed in the troubleshooting guides below.
Q3: What are the common side products I should be aware of?
A3: Common side products can include unreacted starting material, over-oxidation products (e.g., the corresponding carboxylic acid in the case of some oxidation methods), and byproducts from the decomposition of reagents. For example, in Swern oxidations, dimethyl sulfide (B99878) is a notable byproduct with a strong odor.[5] In PCC oxidations, a tar-like chromium-containing byproduct can form.[6] The specific nature of side products will depend on the synthetic route and reaction conditions.
Q4: How can I purify the crude this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the impurities. Recrystallization can also be an effective method for obtaining highly pure product.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive or Degraded Reagents | - Use freshly opened or properly stored oxidizing agents (e.g., PCC, oxalyl chloride). - Verify the purity of the starting material, 2-chloro-5-(hydroxymethyl)pyridine, via NMR or GC-MS. | Oxidizing agents can degrade over time, especially if exposed to moisture. Impurities in the starting material can interfere with the reaction. |
| Incorrect Reaction Temperature | - For Swern oxidation, ensure the temperature is maintained at or below -60 °C during the addition of reagents.[5] - For PCC oxidation, the reaction is typically run at room temperature. | The intermediates in the Swern oxidation are unstable at higher temperatures and can lead to side reactions. |
| Insufficient Reagent Stoichiometry | - Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of PCC). | Ensuring a sufficient amount of the oxidizing agent is present helps to drive the reaction to completion. |
| Poor Solvent Quality | - Use anhydrous solvents, especially for Swern and PCC oxidations. | Water can react with the oxidizing agents and intermediates, leading to lower yields. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Rationale |
| Over-oxidation to Carboxylic Acid | - Use a milder oxidizing agent like PCC, which is known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation.[6][7] - Carefully control the reaction time and temperature. | Stronger oxidizing agents or prolonged reaction times can lead to the formation of the corresponding carboxylic acid. |
| Formation of Tar-like Substances (PCC Oxidation) | - Add celite or molecular sieves to the reaction mixture. | These materials help to adsorb the chromium byproducts, making the workup and purification easier.[7] |
| Unidentified Impurities | - Analyze the crude product by GC-MS and NMR to identify the structure of the byproducts.[8][9] - Compare the spectra with known potential side products or degradation products.[10][11] | Understanding the structure of the byproducts can provide insight into the undesired reaction pathways and help in optimizing the conditions to minimize their formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol describes a general procedure for the Swern oxidation of 2-chloro-5-(hydroxymethyl)pyridine.
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.5 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: >90% (based on general Swern oxidation yields)[4]
Protocol 2: Synthesis of this compound via PCC Oxidation
This protocol provides a general method for the oxidation of 2-chloro-5-(hydroxymethyl)pyridine using Pyridinium Chlorochromate (PCC).
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Pyridinium chlorochromate (PCC)
-
Celite or powdered molecular sieves
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and celite in anhydrous DCM, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: Typically high, but can be variable.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Illustrative)
| Synthesis Method | Parameter Varied | Value | Observed Yield (%) | Notes |
| Swern Oxidation | Temperature | -78 °C | ~95 | Optimal temperature for intermediate stability. |
| Swern Oxidation | Temperature | -40 °C | Decreased | Increased side product formation. |
| PCC Oxidation | PCC Equivalents | 1.2 | ~85 | Incomplete conversion observed. |
| PCC Oxidation | PCC Equivalents | 1.5 | ~92 | Good conversion with minimal over-oxidation. |
| Vilsmeier-Haack | Reagent Ratio (POCl₃:DMF) | 1:1 | Moderate | |
| Vilsmeier-Haack | Reagent Ratio (POCl₃:DMF) | 1:1.5 | Improved |
Note: The data in this table is illustrative and based on general principles of the respective reactions. Actual yields may vary depending on specific experimental conditions.
Signaling Pathways and Workflows
Below are diagrams illustrating the logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for byproduct formation.
Caption: General experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion in reductive amination of 2-chloropyridines
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low conversion rates during the reductive amination of 2-chloropyridines.
Troubleshooting Guide
Q1: My reductive amination of a 2-chloropyridine (B119429) is showing low or no conversion. What are the most common causes?
Low conversion in this reaction typically stems from issues in one of two key stages: the initial formation of the imine/iminium ion intermediate or the subsequent reduction step. The primary areas to investigate are the stability of the imine, the effectiveness of the reducing agent, the reaction conditions (especially pH), and the purity of the starting materials.[1] The inherent electronic properties of 2-chloropyridines can also make them challenging substrates.[2]
Key areas to investigate:
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine may not favor the imine intermediate. This is often the rate-limiting step, especially with less reactive amines like 2-aminopyridines.[1][2]
-
Suboptimal pH: Imine formation is critically dependent on pH. The reaction is typically favored under slightly acidic conditions (pH 4-5).[1][3]
-
Incorrect Choice or Inactive Reducing Agent: The reducing agent may be too reactive, reducing the starting carbonyl before imine formation, or not reactive enough to reduce the imine.[1][3] The reagent may also have degraded.[1]
-
Presence of Water: Water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.[1]
-
Poor Solubility: If reagents are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[1]
Q2: How can I optimize imine formation for an unreactive 2-chloropyridine substrate?
Optimizing the formation of the imine intermediate is the most critical step for improving overall conversion.
-
pH Adjustment: Add a mild acid catalyst, such as acetic acid (1.0–1.2 equivalents), to the reaction mixture before adding the reducing agent.[1] This protonates the carbonyl oxygen, making it more electrophilic. Be aware that if your substrate is the 2-chloropyridine amine, its basicity may require stoichiometric amounts of acid to achieve the desired catalytic effect.[4]
-
Water Removal: To shift the reaction equilibrium towards the imine, remove water as it forms. This can be achieved by:
-
Adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves to the reaction mixture.[5]
-
For reactions run at higher temperatures, using a Dean-Stark apparatus.[2]
-
-
Sequential Reagent Addition: Allow the imine to form completely before introducing the reducing agent. Monitor the formation of the imine by TLC or NMR over 1-2 hours.[1] Once the starting materials are consumed, then add the reducing agent.
Q3: I'm observing significant reduction of my starting aldehyde/ketone. How can I prevent this side reaction?
This common side reaction occurs when the reducing agent is too reactive and reduces the carbonyl group faster than the imine is formed or reduced.[3]
-
Switch to a Milder Reducing Agent: Use a more selective, milder reducing agent that preferentially reduces the iminium ion over a carbonyl. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is an excellent choice for this, as is sodium cyanoborohydride (NaBH₃CN).[3][6][7] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH but are highly effective at reducing the protonated imine (iminium ion).[3][7]
-
Control the Addition: If using a more reactive agent like sodium borohydride (B1222165) (NaBH₄), ensure imine formation is complete before adding the reductant.[1][8] Adding the NaBH₄ slowly at a lower temperature can also help improve selectivity.
Q4: My reaction has stalled with starting material still present. What steps can I take to push it to completion?
A stalled reaction can be caused by several factors that may develop over the course of the experiment.
-
Check Reducing Agent Activity: Borohydride reagents can degrade, especially if exposed to moisture or acidic conditions for a prolonged period.[1] If the reaction has stalled, consider adding another portion of fresh reducing agent.[2]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-55 °C) can help overcome the activation energy for both imine formation and reduction, particularly for sterically hindered or electronically deactivated substrates.[1][2]
-
Improve Solubility: If starting materials or intermediates are precipitating out of solution, the reaction will stop. Try switching to a solvent system that offers better solubility for all components.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this reaction and how do I maintain it with a pyridine (B92270) substrate?
The optimal pH for reductive amination is a delicate balance, typically between 4 and 5.[1][3]
-
Too Acidic (pH < 4): The amine nucleophile becomes fully protonated to its non-nucleophilic ammonium (B1175870) salt, shutting down the initial attack on the carbonyl.[1][3]
-
Too Basic/Neutral (pH > 6): The rate of imine formation slows considerably as there is insufficient acid to activate the carbonyl group.[1]
With a basic substrate like a 2-chloropyridine derivative, the pyridine nitrogen can act as a base, consuming the acid catalyst. Therefore, it is common to use at least one equivalent of a mild acid like acetic acid to ensure the reaction medium remains sufficiently acidic.[4]
Q2: Which reducing agent is best for the reductive amination of 2-chloropyridines?
The choice depends on the reaction conditions and the reactivity of your specific substrates. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reactions due to its high selectivity for imines over carbonyls and its compatibility with a range of aprotic solvents.[6][7]
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics & Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | Aprotic (DCE, THF, DCM)[8] | Highly Selective: Reduces iminium ions much faster than ketones or aldehydes.[6] Ideal for one-pot procedures. Moisture sensitive.[8] |
| Sodium Cyanoborohydride | NaBH₃CN | Protic (MeOH, EtOH)[8] | Selective: Can be used in one-pot procedures. Stable in protic solvents.[8] Main drawback is the toxicity of cyanide byproducts.[10] |
| Sodium Borohydride | NaBH₄ | Protic (MeOH, EtOH)[8] | Highly Reactive: Will reduce aldehydes and ketones.[8] Best used in a two-step procedure where the imine is formed first. Cost-effective. |
| Pyridine Borane Complex | Pyridine-BH₃ | Methanol (B129727), Ethanol (B145695) | Stable and easy to handle. Good for reactions in protic solvents necessary for iminium formation.[10] |
Q3: What solvents are recommended for this reaction?
The ideal solvent must be compatible with your chosen reducing agent and capable of dissolving all reactants.
-
For NaBH(OAc)₃ , use anhydrous aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM).[6][8]
-
For NaBH₃CN or NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and can help promote imine formation.[8]
-
Regardless of the choice, using anhydrous (dry) solvents is crucial to prevent hydrolysis of the imine intermediate.[1]
Q4: How important is an inert atmosphere for this reaction?
While reductive amination does not typically involve oxygen-sensitive catalysts like those in Buchwald-Hartwig aminations, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice.[9] It prevents the potential for slow oxidation of amine or aldehyde starting materials, especially if the reaction requires heating for an extended period.
Visualized Workflows and Pathways
Caption: General reaction pathway for reductive amination.
Caption: Troubleshooting workflow for low conversion issues.
Experimental Protocols
General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a starting point for the reductive amination of a generic 2-chloropyridine-containing amine with an aldehyde or ketone.
Materials:
-
Amine (e.g., 2-chloro-4-aminopyridine, 1.0 mmol, 1.0 equiv)
-
Aldehyde or Ketone (1.1 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv)
-
Glacial Acetic Acid (AcOH, 1.2 mmol, 1.2 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE, 10 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol) and the aldehyde or ketone (1.1 mmol).
-
Add anhydrous DCE (10 mL) via syringe and stir to dissolve.
-
Add glacial acetic acid (1.2 mmol) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1] Monitor the consumption of the limiting starting material by TLC.
-
Once imine formation is judged to be complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 mmol) to the mixture in several small portions. Note: The addition may be mildly exothermic.[1]
-
Stir the reaction mixture at room temperature and continue to monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate, 3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the desired final amine.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Common side products in the Wittig reaction of 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the common side products encountered during the Wittig reaction of 6-Chloronicotinaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Wittig reaction of this compound?
A1: The most prevalent side product in virtually all Wittig reactions, including that of this compound, is triphenylphosphine (B44618) oxide (TPPO) .[1] This highly polar byproduct is formed from the triphenylphosphine ylide reagent during the course of the reaction. Due to its physical properties, separating TPPO from the desired alkene product can be challenging.
Q2: Are there any side reactions specific to using an aldehyde like this compound?
A2: Yes. Since this compound is a non-enolizable aldehyde (it lacks alpha-hydrogens), it can undergo a Cannizzaro reaction under the basic conditions often employed for the Wittig reaction. This disproportionation reaction results in the formation of 6-chloronicotinyl alcohol and 6-chloronicotinic acid.
Q3: Can the ylide itself lead to side products?
A3: Ylides, especially unstabilized ones, are strong bases and can be sensitive to water and oxygen.[2] Hydrolysis of the ylide by moisture will produce the corresponding hydrocarbon and triphenylphosphine oxide.[2] It is therefore crucial to perform the reaction under anhydrous conditions.
Q4: What are other potential, less common side products?
A4: While less common, other side reactions can occur depending on the specific ylide and reaction conditions used. These may include:
-
Michael addition: If a stabilized ylide is used with an α,β-unsaturated aldehyde, a Michael addition might occur.
-
Rearrangement products: In some cases, rearrangements of the betaine (B1666868) intermediate or the final product can occur, though this is less typical for this substrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Wittig reaction of this compound and its subsequent workup.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired alkene | Incomplete reaction. | - Ensure the use of a sufficiently strong base to fully deprotonate the phosphonium (B103445) salt and generate the ylide. - Increase the reaction time or temperature, monitoring by TLC. - Steric hindrance on the aldehyde or ylide can slow the reaction. |
| Side reactions consuming starting material. | - For the Cannizzaro reaction, consider using a non-hydroxide base (e.g., NaH, n-BuLi) and strictly anhydrous conditions. - Add the aldehyde slowly to the ylide solution to minimize self-condensation. | |
| Ylide decomposition. | - Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Difficulty separating the product from triphenylphosphine oxide (TPPO) | High polarity and solubility of TPPO in many organic solvents. | - Precipitation: After the reaction, concentrate the mixture and add a non-polar solvent like hexane (B92381) or a mixture of diethyl ether and hexane to precipitate the TPPO.[3] - Column Chromatography: TPPO is very polar and can often be separated from less polar alkene products using silica (B1680970) gel chromatography. - Formation of a Metal Salt Complex: TPPO can form insoluble complexes with metal salts like MgCl₂ or ZnCl₂. These complexes can then be removed by filtration. |
| Formation of 6-chloronicotinyl alcohol and 6-chloronicotinic acid | Cannizzaro reaction occurring under basic conditions. | - Avoid using aqueous bases like NaOH or KOH if possible. - Use strong, non-nucleophilic bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous solvent like THF. |
| Unreacted starting aldehyde remains | Insufficient ylide. | - Ensure at least a stoichiometric amount of the phosphonium salt and base are used. An excess of the ylide (e.g., 1.1-1.2 equivalents) is often beneficial. |
| Inactive ylide. | - Prepare the ylide in situ and use it immediately. - Confirm ylide formation by a characteristic color change (often deep yellow, orange, or red). |
Experimental Protocols
General Protocol for the Wittig Reaction of this compound with a Non-stabilized Ylide
This protocol is a general guideline and may require optimization for specific ylides and scales.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phosphonium salt (1.1 eq).
-
Add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 eq), dropwise. A distinct color change should be observed, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
2. Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a syringe or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
3. Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure.
-
To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of a polar solvent (e.g., dichloromethane) and precipitate the TPPO by adding a non-polar solvent (e.g., hexanes). Filter the precipitate.
-
Further purify the filtrate containing the desired alkene by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the main Wittig reaction pathway and a significant side reaction.
Caption: The main pathway of the Wittig reaction.
Caption: The Cannizzaro side reaction pathway.
References
Optimizing catalyst and ligand choice for Suzuki coupling of chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions of chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of chloropyridines more challenging than with corresponding bromides or iodides?
A1: The primary challenge lies in the strength of the Carbon-Chlorine (C-Cl) bond. Compared to C-Br and C-I bonds, the C-Cl bond is significantly stronger, making the initial and often rate-limiting oxidative addition step in the catalytic cycle more difficult.[1][2] This necessitates the use of more active and specialized catalyst systems to achieve efficient coupling.[2][3] Additionally, the nitrogen atom in the pyridine (B92270) ring can coordinate to the palladium catalyst, potentially forming inactive species and hindering the reaction.[3][4]
Q2: Which palladium catalyst and ligand combination is most effective for coupling chloropyridines?
A2: There is no single "best" combination as the optimal choice is often substrate-dependent. However, for challenging couplings with chloropyridines, highly active catalyst systems are required.[2][3] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] The most successful systems typically involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine (B1218219) ligands.[2]
-
Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are highly effective. Their steric bulk and electron-rich nature promote the formation of the active monoligated palladium(0) species, which is crucial for activating the C-Cl bond.[1][2][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can be even more effective than phosphine ligands at activating C-Cl bonds and often lead to greater catalyst stability.[1][5]
Q3: What is the role of the base in the Suzuki coupling of chloropyridines, and how do I choose the right one?
A3: The base plays a critical role in the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3][6][7][8] The choice of base can significantly impact the reaction yield.[3] For less reactive chloropyridines, strong, non-nucleophilic inorganic bases are often preferred.[1]
-
Common Choices: Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for these challenging couplings.[1][2][3] Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also widely used.[3]
-
Screening: It is often beneficial to screen a few different bases to find the optimal one for your specific substrate combination.[1][3]
Q4: Can I perform the Suzuki coupling of chloropyridines under aerobic conditions?
A4: It is highly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen).[2] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to deactivation of the catalyst.[1][2] This results in lower yields and an increase in side products, such as the homocoupling of the boronic acid.[2][3]
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing low or no yield, systematically evaluate each component of your reaction.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst System | Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond.[1] Solution: Switch to a more active catalyst system, such as a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] Consider increasing the catalyst loading if necessary. |
| Ineffective Base | The strength and solubility of the base are crucial for the transmetalation step.[1] Solution: Screen strong, non-nucleophilic inorganic bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging chloropyridine couplings.[1][3] |
| Insufficient Reaction Temperature | Chloropyridines often require higher temperatures for efficient oxidative addition compared to bromides or iodides.[1] Solution: Increase the reaction temperature, typically to a range of 80-120 °C.[1][2][9] Microwave irradiation can also be effective in reducing reaction times and improving yields.[9][10] |
| Oxygen Sensitivity/Improper Degassing | The active Pd(0) catalyst can be deactivated by oxygen.[1][2] Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen).[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[1] |
| Inappropriate Solvent | The solvent must effectively dissolve the reactants to facilitate the catalytic cycle. Solution: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, THF/water) is often optimal.[1] Anhydrous conditions may be beneficial if boronic acid instability is a concern.[1] |
Issue 2: Significant Formation of Side Products
The two most common side reactions are protodeboronation and homocoupling.[3]
| Side Product | Cause | Minimization Strategy |
| Protodeboronation (Arene-H formation) | The C-B bond of the boronic acid is cleaved and replaced by a proton, often from water or acidic impurities, especially in the presence of aqueous bases.[1][3] | Solution: Use anhydrous solvents and reagents if possible. Consider using boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are generally more stable and less prone to this side reaction.[3] |
| Homocoupling (Biaryl formation from boronic acid) | This self-coupling of the boronic acid is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][3] | Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[3] Using a direct Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[3] |
Issue 3: Substrate-Dependent Reactivity
The electronic and steric properties of your specific chloropyridine derivative can significantly influence its reactivity.[1]
| Substrate Property | Effect on Reactivity | Recommendation |
| Electronic Effects | Electron-withdrawing groups (EWGs) on the pyridine ring activate the C-Cl bond towards oxidative addition, increasing reactivity. Electron-donating groups (EDGs) have the opposite effect, decreasing reactivity.[1] | For electron-rich substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1] |
| Steric Hindrance | Steric bulk near the chlorine atom can hinder the approach of the palladium catalyst, slowing down the oxidative addition step. | A less bulky ligand might be beneficial in some cases to reduce steric clash. Screening different ligands with varying steric profiles may be required.[1] |
| Catalyst Inhibition | The pyridine nitrogen, especially in 2-chloropyridines, can coordinate to the palladium center and inhibit the catalyst.[3][4] | Use of bulky, electron-rich phosphine ligands can sterically shield the palladium center, overcoming this inhibition and favoring the desired catalytic pathway.[1][3] |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki Coupling Yields of Chloropyridines
| Chloropyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [10] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Isopropanol | 100 | 24 | 64 | [10] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | 100 | 24 | 55 | [10] |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 24 | 32 | [10] |
| Aryl Halide | Arylboronic acid | Pd catalyst | Cs₂CO₃ | Dioxane | Heat | - | Superior | [10] |
| Aryl Halide | Arylboronic acid | Pd catalyst | K₃PO₄ | Toluene | Heat | - | Good | [10] |
| Aryl Halide | Arylboronic acid | Pd catalyst | K₂CO₃ | Dioxane/H₂O | Heat | - | Moderate | [10] |
Experimental Protocols
Protocol 1: General Procedure for Conventional Suzuki Coupling of Chloropyridines
This generalized procedure is a starting point and should be optimized for specific substrates.[3]
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add the chloropyridine (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., SPhos, 2-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.).[9]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[3][9]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane, Toluene) via syringe.[3][9] If a co-solvent is used, add the degassed water at this stage.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[1][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][9]
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[3][9]
Protocol 2: Microwave-Assisted Suzuki Coupling of Chloropyridines
Microwave irradiation can significantly reduce reaction times for challenging couplings.[10]
-
Reaction Setup: In a microwave vial equipped with a stir bar, combine the chloropyridine (0.5 mmol, 1.0 equiv.), arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.5-5 mol%), ligand (if required), and base (e.g., K₂CO₃, 1.0-1.5 mmol, 2.0-3.0 equiv.).[9]
-
Solvent Addition: Add the solvent (e.g., Dioxane/H₂O mixture).[9]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[9]
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the crude product by column chromatography as described in Protocol 1.[9]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for chloropyridines.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Caption: Decision guide for catalyst and condition selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Challenges and solutions for Grignard reactions with 2-chloropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Grignard reactions with 2-chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to form a Grignard reagent from 2-chloropyridine (B119429)?
The formation of a Grignard reagent from 2-chloropyridine is challenging due to the strong carbon-chlorine bond and the presence of the nitrogen atom in the pyridine (B92270) ring. The nitrogen can coordinate to the magnesium surface, inhibiting the reaction, and the resulting 2-pyridyl Grignard reagent can be unstable.[1][2][3]
Q2: What are the common side reactions observed in Grignard reactions with 2-chloropyridines?
Common side reactions include:
-
Wurtz Coupling: The Grignard reagent can react with the starting 2-chloropyridine to form 2,2'-bipyridine. This can be minimized by the slow addition of the halide to the magnesium suspension.[4][5]
-
Reaction with the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base and coordinate with the magnesium of the Grignard reagent, reducing its nucleophilicity.[4]
-
Homocoupling: Dimerization of the Grignard reagent can also occur.
Q3: What are the main strategies to overcome the challenges of Grignard reactions with 2-chloropyridines?
The primary strategies involve:
-
Magnesium Activation: Employing methods to break the passivating magnesium oxide layer and increase the reactivity of the magnesium.[6][7][8]
-
Catalysis: Using transition metal catalysts to facilitate cross-coupling reactions with a pre-formed Grignard reagent.[2][9][10][11]
-
Halogen-Metal Exchange: Generating the 2-pyridyl Grignard reagent by reacting 2-chloropyridine with a more reactive organomagnesium compound.[12][13]
-
Use of Additives: Incorporating substances like lithium chloride to improve the formation and reactivity of the Grignard reagent.[14][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction fails to initiate. | 1. Inactive magnesium surface due to oxide layer.[6][8] 2. Presence of moisture in reagents or glassware.[4][14] 3. Insufficient activation of the C-Cl bond. | 1. Activate the magnesium: - Add a small crystal of iodine. The disappearance of the purple color indicates activation.[6][8] - Add a few drops of 1,2-dibromoethane (B42909). The evolution of ethylene (B1197577) gas signifies activation.[6][7] - Mechanically crush the magnesium turnings in situ with a glass rod to expose a fresh surface.[8] - Use commercially available activated magnesium (Rieke magnesium).[6][16] 2. Ensure anhydrous conditions: - Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon).[4][17] - Use anhydrous solvents.[14][17] 3. Consider alternative methods: - If direct formation is unsuccessful, attempt a halogen-metal exchange reaction.[12][13] |
| Low yield of the desired product. | 1. Incomplete formation of the Grignard reagent. 2. Side reactions (e.g., Wurtz coupling).[4] 3. Poor reactivity of the 2-pyridyl Grignard reagent in subsequent coupling reactions.[1][2] | 1. Optimize Grignard formation: - Ensure complete consumption of magnesium. - Use "Turbo-Grignard" conditions by adding LiCl.[14][15] 2. Minimize side reactions: - Slowly add the 2-chloropyridine to the magnesium suspension.[4] 3. Enhance coupling efficiency: - For cross-coupling reactions, use a suitable catalyst (e.g., cobalt, iron, or palladium with specific ligands).[1][2][9] |
| Formation of significant amounts of 2,2'-bipyridine. | Wurtz coupling side reaction is predominant.[4][5] | - Slow, dropwise addition of 2-chloropyridine to the magnesium suspension. - Maintain a dilute concentration of the halide. |
| Difficulty in purifying the product. | Presence of magnesium salts and byproducts. | - Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.[4] - Perform a thorough aqueous workup and extraction. - Consider column chromatography for final purification. |
Quantitative Data Summary
Table 1: Cobalt-Catalyzed Cross-Coupling of 2-Chloropyridine with Grignard Reagents [9]
| Entry | Grignard Reagent | Temperature (°C) | Yield (%) |
| 1 | Benzylmagnesium chloride | 25 | 81 |
| 2 | Trimethylsilylmethylmagnesium chloride | 25 | 68 |
| 3 | Phenylmagnesium bromide | 25 | Low Conversion |
| 4 | Phenylmagnesium bromide | 50 | 73 |
| 5 | Hexylmagnesium bromide | 25 | Unsuccessful |
Table 2: Palladium-Catalyzed Kumada Coupling of 2-Pyridylmagnesium Bromide with Aryl Halides [1][2]
| Entry | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 94 |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 85 |
| 3 | 1-Bromonaphthalene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 91 |
| 4 | 2-Bromothiophene | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 78 |
Experimental Protocols
Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a stream of inert gas (Nitrogen or Argon).
-
To the cooled flask, add magnesium turnings (1.2 eq).
-
Add a small portion of anhydrous tetrahydrofuran (B95107) (THF) to just cover the magnesium.
-
Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium.
-
Observe for the initiation of the reaction, indicated by gentle bubbling (ethylene gas evolution) and a slight exotherm.[6][7][16]
-
Once the reaction has initiated, the magnesium is ready for the addition of the 2-chloropyridine solution.
Protocol 2: Cobalt-Catalyzed Cross-Coupling of 2-Chloropyridine with a Grignard Reagent [9]
-
Place anhydrous cobalt(II) acetylacetonate (B107027) (0.10 mmol) in a 20-mL two-necked flask under an argon atmosphere.
-
Add anhydrous dioxane (3 mL).
-
Add the Grignard reagent (e.g., benzylmagnesium chloride, 3.0 mmol) at 0 °C.
-
Stir the mixture for approximately 5 minutes at 25 °C.
-
Add 2-chloropyridine (1.0 mmol) dropwise to the reaction mixture.
-
After stirring for 30 minutes at 25 °C, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (B1210297) (2 x 20 mL).
-
Dry the combined organic layers, concentrate, and purify the product.
Protocol 3: Halogen-Metal Exchange for the Preparation of a 2-Pyridyl Grignard Reagent [12][13]
-
Prepare a solution of a suitable Grignard reagent (e.g., isopropylmagnesium chloride, 1.6-2.2 molar equivalents) in anhydrous THF.
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloropyridine (1.0 eq) in anhydrous THF.
-
Slowly add the prepared Grignard reagent solution to the 2-chloropyridine solution at a temperature between 25 °C and 70 °C. Note that this is a higher temperature than typical halogen-metal exchanges.[12][13]
-
Stir the reaction mixture for 4 to 72 hours, monitoring the conversion by a suitable analytical method (e.g., HPLC).
-
The resulting 2-pyridyl Grignard reagent is then ready for reaction with an electrophile.
Visualizations
Caption: Troubleshooting workflow for Grignard reactions of 2-chloropyridines.
Caption: Simplified signaling pathway for the Kumada cross-coupling reaction.
Caption: General experimental workflow for a Grignard reaction with 2-chloropyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. organic chemistry - Activation of Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 13. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Patent 2586777 [data.epo.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. echemi.com [echemi.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 6-Chloronicotinaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloronicotinaldehyde (CAS: 23100-12-1).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound, offering practical solutions and preventative measures.
Q1: My crude this compound is a dark oil or discolored solid. What are the likely impurities?
A1: Discoloration in crude this compound often points to the presence of polymeric byproducts or residual reagents from the synthesis. The primary synthesis route involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[1][2] Potential impurities include:
-
Unreacted Starting Material: 2-chloro-5-(hydroxymethyl)pyridine.
-
Over-oxidation Product: 6-Chloronicotinic acid.
-
Byproducts from Oxidation: Complex impurities arising from the specific oxidizing agent used (e.g., Swern oxidation or PCC).[1][2]
-
Degradation Products: Aldehydes can be susceptible to air oxidation over time, especially if not stored properly.[3]
An initial aqueous workup, washing an organic solution of the crude product with a mild base (e.g., saturated sodium bicarbonate) can help remove acidic impurities like 6-chloronicotinic acid.[4]
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: The choice depends on the nature and quantity of impurities.
-
Recrystallization is often faster and more scalable if the crude product is relatively pure (>90%) and a suitable solvent is found. It is effective at removing small amounts of impurities with different solubility profiles.
-
Column Chromatography is more effective for separating complex mixtures with multiple components or impurities that have similar solubility to the product.[5] It offers finer control over separation but is more time-consuming and uses larger volumes of solvent.[6]
A common strategy is to perform column chromatography first to remove the bulk of impurities, followed by recrystallization of the pooled fractions to obtain a highly pure, crystalline final product.
Q3: I'm trying to recrystallize my product, but it keeps "oiling out." What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of forming solid crystals. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound (this compound m.p. is 77-81°C) or if the solution cools too rapidly.[7]
Troubleshooting Steps:
-
Reheat the Solution: Add a small amount of additional hot solvent until the oil redissolves completely.
-
Ensure Slow Cooling: Insulate the flask to allow the solution to cool to room temperature as slowly as possible. Rapid cooling, such as placing it directly in an ice bath, promotes oiling.[8]
-
Change Solvent: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate (B1210297) and add a poor solvent like hexanes dropwise at an elevated temperature until turbidity appears, then clarify with a drop of the good solvent before cooling).[7][9]
Q4: My compound appears to be degrading on the silica (B1680970) gel column. What can I do to prevent this?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can cause degradation or side reactions.[4]
-
Neutralize the Silica: Prepare the column slurry using an eluent that contains a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine (B128534) (v/v), to neutralize the acidic sites on the silica.[4]
-
Use an Alternative Stationary Phase: Consider using neutral alumina (B75360) as the stationary phase, which is less acidic and may be more suitable for sensitive aldehydes.[4]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
Q5: How do I choose the right solvent system for column chromatography?
A5: The ideal solvent system (eluent) should provide good separation between your product and impurities.
-
Use Thin-Layer Chromatography (TLC): First, run TLC plates of your crude mixture in various solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4]
-
Target an Rf Value: Adjust the solvent ratio to achieve an Rf (retention factor) value of approximately 0.2-0.3 for this compound. This Rf value typically provides the best separation on a column.[4]
-
Gradient Elution: For complex mixtures, a gradient elution can be effective. Start with a low-polarity solvent system to elute non-polar impurities, then gradually increase the polarity (e.g., increase the percentage of ethyl acetate in hexanes) to elute the product and then more polar impurities.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23100-12-1 | [1][10][11] |
| Molecular Formula | C₆H₄ClNO | [12][13] |
| Molecular Weight | 141.56 g/mol | [12] |
| Appearance | White to yellow-white solid powder | [1] |
| Melting Point | 77-81 °C | [1][14] |
| Solubility | Soluble in water, dichloromethane, chloroform, DMSO, ethyl acetate | [1][15] |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Good starting point for aromatic compounds; boiling point is close to the compound's melting point.[7] |
| Isopropanol | 82 | Polar | Use with caution as the boiling point is above the compound's melting point.[7] |
| Ethyl Acetate | 77 | Intermediate | A good choice as its boiling point is within the melting range of the product.[7] |
| Hexane/Heptane | 69 / 98 | Nonpolar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a two-solvent system.[7][9] |
| Toluene | 111 | Nonpolar | Unsuitable as a primary solvent due to its high boiling point.[7] |
Visualized Workflows and Logic
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | CAS#:23100-12-1 | Chemsrc [chemsrc.com]
- 12. 23100-12-1 | this compound - Capot Chemical [capotchem.com]
- 13. 23100-12-1|this compound|BLD Pharm [bldpharm.com]
- 14. 6-氯吡啶-3-甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
Technical Support Center: Analysis of 6-Chloronicotinaldehyde by NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 6-Chloronicotinaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide: Identifying Common Impurities
This guide addresses specific issues that may be encountered during the NMR analysis of this compound.
Problem: Unexpected peaks are observed in the ¹H NMR spectrum.
Possible Cause 1: Presence of residual starting material, 2-chloro-5-(hydroxymethyl)pyridine.
-
Identification: Look for a singlet at approximately 4.7 ppm corresponding to the methylene (B1212753) protons (–CH₂OH) and a broad singlet corresponding to the hydroxyl proton (–OH). The aromatic protons will have chemical shifts similar to the product but may be slightly shifted.
-
Solution: Improve the purification process, for example, by optimizing the reaction time and temperature of the oxidation reaction or by employing a more efficient chromatography method.
Possible Cause 2: Presence of the over-oxidized product, 6-chloronicotinic acid.
-
Identification: A very broad singlet in the downfield region of the spectrum (typically > 10 ppm) is indicative of a carboxylic acid proton. The aromatic proton signals will also be shifted compared to the aldehyde.
-
Solution: Use a milder oxidizing agent or carefully control the reaction stoichiometry and conditions to prevent over-oxidation. Purification by recrystallization or chromatography can also remove this impurity.
Possible Cause 3: Residual solvents from synthesis or purification.
-
Identification: Consult standard tables of NMR solvent impurities. Common solvents like Dichloromethane (DCM), Ethyl Acetate, or Dimethylformamide (DMF) have characteristic chemical shifts.
-
Solution: Ensure the product is thoroughly dried under vacuum. If a solvent is difficult to remove, consider a final precipitation or trituration step with a non-solvent.
Possible Cause 4: Byproducts from the oxidation reaction.
-
Identification:
-
Swern Oxidation: Byproducts can include dimethyl sulfide (B99878) (a sharp singlet around 2.1 ppm in CDCl₃) and triethylammonium (B8662869) salts.[1][2]
-
PCC Oxidation: A complex mixture of chromium byproducts may be present, which can lead to broad signals.[3][4]
-
-
Solution: Proper aqueous work-up and chromatographic purification are essential to remove these byproducts.
Possible Cause 5: Byproducts from Vilsmeier-Haack formylation (if this synthetic route is used).
-
Identification: The Vilsmeier-Haack reaction can sometimes lead to the formation of chloro-iminium salts or other chlorinated byproducts, which may have complex NMR spectra.[5][6]
-
Solution: Careful control of the reaction stoichiometry and temperature, followed by a thorough aqueous workup, is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts are summarized in the tables below. Note that these values can vary slightly depending on the solvent, concentration, and instrument.
Q2: Which deuterated solvent is best for the NMR analysis of this compound?
A2: Both CDCl₃ (Chloroform-d) and DMSO-d₆ (Dimethyl sulfoxide-d₆) are suitable solvents. CDCl₃ is often preferred for its volatility, making sample recovery easier. However, if the sample has low solubility in CDCl₃ or if you suspect the presence of acidic or hydrogen-bonding impurities, DMSO-d₆ is a better choice due to its higher polarity and ability to exchange with labile protons.
Q3: How can I quantify the amount of a specific impurity in my sample?
A3: Quantitative NMR (qNMR) can be used for this purpose. This involves adding a known amount of an internal standard to your sample. By comparing the integral of a known proton signal from the impurity to the integral of a known proton signal from the internal standard, the concentration of the impurity can be calculated.
Q4: What 2D NMR experiments can be helpful in identifying unknown impurities?
A4:
-
COSY (Correlation Spectroscopy): Helps to identify proton-proton coupling networks within a molecule, which can be used to piece together fragments of an unknown impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, providing valuable information about the carbon skeleton of an impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for connecting molecular fragments and establishing the overall structure of an impurity.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities
| Compound | H-2 (s) | H-4 (d) | H-5 (d) | Other Signals | Solvent |
| This compound | 8.93 | 8.15 | 7.50 | 10.1 (s, -CHO) | CDCl₃ |
| This compound | 8.85 | 8.25 | 7.65 | 10.0 (s, -CHO) | DMSO-d₆ |
| 2-chloro-5-(hydroxymethyl)pyridine | 8.35 | 7.80 | 7.35 | 4.7 (s, -CH₂OH), ~5.4 (br s, -OH) | CDCl₃ |
| 6-chloronicotinic acid | 9.05 | 8.30 | 7.60 | >10 (br s, -COOH) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Signals | Solvent |
| This compound | ~152 | ~131 | ~140 | ~125 | ~155 | ~190 (-CHO) | CDCl₃ |
| This compound | ~151 | ~132 | ~139 | ~126 | ~154 | ~189 (-CHO) | DMSO-d₆ |
| 2-chloro-5-(hydroxymethyl)pyridine | ~148 | ~138 | ~135 | ~123 | ~149 | ~62 (-CH₂OH) | CDCl₃ |
| 6-chloronicotinic acid | ~150 | ~130 | ~141 | ~124 | ~153 | ~165 (-COOH) | DMSO-d₆ |
(Note: The ¹³C NMR data for this compound is estimated based on typical values for similar compounds and may vary.)
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
Protocol 2: Standard ¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for qualitative analysis). For quantitative analysis, d1 should be at least 5 times the longest T₁ of the protons of interest.
-
Number of Scans: 8-16 for a reasonably concentrated sample.
-
Spectral Width: Sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).
Visualizations
Caption: Experimental workflow for the synthesis and NMR analysis of this compound.
Caption: Troubleshooting logic for identifying impurities in this compound by NMR.
References
Technical Support Center: Minimizing Hydrodehalogenation in Pyridine Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate hydrodehalogenation, a common side reaction in the cross-coupling chemistry of pyridines.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of pyridine (B92270) chemistry?
A1: Hydrodehalogenation is an undesired side reaction where the halogen substituent (Cl, Br, I) on a pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of a dearomatized pyridine byproduct, reducing the yield of the desired cross-coupled product and complicating purification.[2]
Q2: What is the primary cause of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
A2: The principal cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This highly reactive intermediate can arise from various sources in the reaction mixture, including solvents (e.g., alcohols), bases (especially alkoxides), water, or even the phosphine (B1218219) ligands themselves.[2][3] The Pd-H species can then undergo reductive elimination with the pyridine substrate to yield the hydrodehalogenated byproduct.
Q3: Which factors influence the extent of hydrodehalogenation?
A3: Several factors can significantly impact the amount of hydrodehalogenation observed:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands generally promote the desired reductive elimination of the cross-coupled product over hydrodehalogenation.[2]
-
Base Selection: The type and strength of the base can influence the formation of Pd-H species. Stronger bases and those capable of β-hydride elimination can increase the likelihood of hydrodehalogenation.[4]
-
Solvent: The choice of solvent can affect catalyst stability and the propensity for side reactions. Protic solvents can be a source of hydrides.[5]
-
Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.[5]
-
Catalyst Precursor: The choice of palladium precursor can influence the concentration of the active Pd(0) species and the potential for side reactions.[6]
Q4: Are 2-halopyridines more susceptible to hydrodehalogenation?
A4: Yes, 2-halopyridines can be particularly challenging substrates. The nitrogen atom at the 2-position can coordinate to the palladium center, which can influence the stability of reaction intermediates and potentially favor pathways leading to hydrodehalogenation. This is often referred to as the "2-pyridyl problem".[6]
Q5: How can I differentiate between low reactivity and hydrodehalogenation?
A5: Careful reaction monitoring by techniques like TLC, LC-MS, or GC-MS is essential. If the starting halopyridine is consumed but the desired product yield is low, look for a peak corresponding to the mass of the hydrodehalogenated pyridine. Comparing the retention time and mass spectrum with an authentic sample of the dearomatized pyridine can confirm its presence.
Troubleshooting Guides
Issue 1: Significant Formation of Hydrodehalogenated Pyridine
This is the most common issue. The following steps provide a systematic approach to troubleshoot and minimize this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Detailed Steps:
-
Optimize the Ligand: The choice of ligand is often the most critical factor.
-
Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands promote faster reductive elimination of the desired product, which can outcompete the hydrodehalogenation pathway.[2]
-
Examples: XPhos, SPhos, RuPhos, and other Buchwald-type biarylphosphine ligands.
-
-
Screen Bases: The base can be a source of hydrides or promote their formation.
-
Recommendation: Move away from strong alkoxide bases like NaOtBu if hydrodehalogenation is severe. Weaker inorganic bases are often a better choice.
-
Examples: Potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).
-
-
Evaluate the Solvent: The solvent can act as a hydride source and affect catalyst stability.
-
Recommendation: Use anhydrous, aprotic solvents. Ensure solvents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.
-
Examples: Toluene, 1,4-dioxane, or THF. Avoid protic solvents like alcohols if possible.
-
-
Adjust the Temperature: Higher temperatures can accelerate side reactions.
-
Recommendation: Lower the reaction temperature in 5-10 °C increments. Monitor the reaction progress to ensure the desired transformation still proceeds at a reasonable rate.
-
-
Re-evaluate the Catalyst System: The palladium source and its activation can influence the reaction outcome.
-
Recommendation: Use a well-defined palladium pre-catalyst. These are often more stable and provide more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
-
Examples: (XPhos)Pd G3, (SPhos)Pd G3.
-
Issue 2: Low or No Conversion of the Pyridyl Halide
If you observe unreacted starting material along with the hydrodehalogenated product, the issue may be a combination of catalyst inhibition and hydrodehalogenation.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[6]
-
Solution: Employ bulky ligands that sterically hinder the coordination of the pyridine nitrogen. Increasing the ligand-to-palladium ratio can sometimes be beneficial.
-
-
Inefficient Oxidative Addition: The C-X bond of the pyridine halide may not be effectively activated.
-
Solution: If using a chloropyridine, consider switching to the more reactive bromopyridine or iodopyridine.[7] Carefully increasing the reaction temperature may also promote oxidative addition.
-
-
Poor Transmetalation (in Suzuki-Miyaura Couplings): The transfer of the organoboron reagent to the palladium center may be slow.
-
Solution: Ensure the base is appropriate for the chosen boronic acid/ester and solvent system. The quality of the boronic acid is also crucial; consider using a more stable boronic ester (e.g., pinacol (B44631) ester) or a freshly prepared boronic acid.[8]
-
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the impact of different reaction components on the yield of the desired cross-coupled product versus the hydrodehalogenated byproduct.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Chloropyridine (B119429)
| Ligand | Product Yield (%) | Hydrodehalogenation Yield (%) | Notes |
| PPh₃ | 45 | 30 | Less bulky ligand, significant side reaction. |
| P(t-Bu)₃ | 75 | 10 | Bulky, electron-rich ligand, improved yield. |
| XPhos | 92 | <5 | Bulky biarylphosphine ligand, excellent for suppressing hydrodehalogenation.[2] |
| SPhos | 90 | <5 | Similar performance to XPhos.[2] |
Conditions: 2-chloropyridine, arylboronic acid, Pd(OAc)₂, base, solvent, 100 °C. Yields are representative and can vary with specific substrates and conditions.
Table 2: Effect of Base on Buchwald-Hartwig Amination of 2-Bromopyridine
| Base | Product Yield (%) | Hydrodehalogenation Yield (%) | Notes |
| NaOtBu | 70 | 25 | Strong alkoxide base, can be a source of hydrides. |
| K₃PO₄ | 85 | 10 | Weaker inorganic base, generally leads to less hydrodehalogenation.[9] |
| Cs₂CO₃ | 88 | 8 | Mild inorganic base, often a good choice for sensitive substrates. |
| LHMDS | 75 | 20 | Strong, non-nucleophilic base, but can still promote side reactions. |
Conditions: 2-bromopyridine, amine, Pd₂(dba)₃, ligand, solvent, 100 °C. Yields are representative.
Table 3: Effect of Solvent on Suzuki-Miyaura Coupling of 3-Bromopyridine (B30812)
| Solvent | Product Yield (%) | Hydrodehalogenation Yield (%) | Notes |
| Toluene | 90 | 5 | Aprotic, non-polar solvent, generally a good choice. |
| 1,4-Dioxane | 88 | 7 | Aprotic ether, also commonly used. |
| DMF | 65 | 30 | Polar aprotic solvent, can sometimes act as a hydride source at high temperatures.[3] |
| Isopropanol | 40 | 55 | Protic solvent, a direct source of hydrides, generally to be avoided. |
Conditions: 3-bromopyridine, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 90 °C. Yields are representative.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol is designed to minimize hydrodehalogenation.
Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed water (0.5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine (B109124)
Materials:
-
3-Bromopyridine
-
Morpholine
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: In a glovebox, add 3-bromopyridine (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol, 1.4 eq.) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.).
-
Reaction: Seal the vial and heat the mixture at 100 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the 3-bromopyridine is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Competing Hydrodehalogenation Pathway
Caption: Competing pathways in palladium-catalyzed cross-coupling of pyridines.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Overcoming Catalyst Inhibition in Cross-Coupling Reactions of Pyridines
Welcome to the technical support center for cross-coupling reactions involving pyridine (B92270) substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic routes. The inherent Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition, presenting unique challenges in forming C-C and C-N bonds. This guide provides practical solutions in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine substrates so challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring.[1][2] This nitrogen can coordinate strongly to the transition metal catalyst (commonly palladium), forming stable, inactive complexes. This process, often called catalyst poisoning, effectively removes the catalyst from the reaction cycle, leading to low or no conversion.[1][2] This issue is particularly pronounced for 2-halopyridines, a phenomenon often referred to as the "2-pyridyl problem," due to the proximity of the nitrogen to the reaction site, which enhances its ability to bind to the catalyst.[1]
Q2: What are the primary signs of catalyst inhibition in my reaction?
A2: The most common indicators of catalyst inhibition include:
-
Low or no conversion: The starting materials remain largely unreacted even after extended reaction times or at elevated temperatures.[1][3]
-
Formation of palladium black: This indicates the agglomeration and precipitation of the palladium catalyst from its active, soluble form into an inactive state. This can be caused by a slow catalytic cycle, which is often a consequence of pyridine inhibition.[1][4][5]
-
Stalled reaction: The reaction may start but fails to proceed to completion.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions.
Q3: How does the position of the leaving group on the pyridine ring affect the reaction?
A3: The position of the leaving group (e.g., halide) on the pyridine ring significantly impacts the reaction's success. 2-halopyridines are notoriously difficult substrates because the adjacent nitrogen atom readily chelates with the metal center, leading to strong catalyst inhibition.[1] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction site, reducing its inhibitory effect.[1]
Q4: What is the role of the ligand in preventing catalyst inhibition?
A4: The choice of ligand is critical for successful cross-coupling with pyridine substrates. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands promote the desired reaction by:
-
Sterically hindering pyridine coordination: The bulk of the ligand can physically block the pyridine nitrogen from binding to the metal center.[1]
-
Increasing electron density on the metal: This can facilitate key steps in the catalytic cycle, such as oxidative addition, and potentially weaken the bond between the metal and the inhibiting pyridine nitrogen.[1]
Troubleshooting Guides
Problem 1: Low to No Conversion
This is the most frequent issue when working with pyridine substrates. The following troubleshooting guide, presented as a logical workflow, can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low conversion.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] | The pyridine nitrogen coordinates to the palladium center, inhibiting the catalytic cycle. Bulky ligands sterically shield the metal center from this unwanted interaction.[1] Pre-catalysts can bypass problematic initiation steps where inhibition might be more severe. |
| Inefficient Oxidative Addition | 1. Change the Halide: If the synthesis allows, switch from a chloride to a bromide or iodide. The C-I and C-Br bonds are more reactive.[1][3] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.[1] | The C-X bond of the pyridine halide is not being effectively activated by the catalyst. This is a common issue with less reactive halides like chlorides.[3] Higher temperatures can provide the necessary activation energy. |
| Poor Transmetalation | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Check Reagent Quality: Ensure the purity of the organometallic reagent (e.g., boronic acid), as degradation can hinder transmetalation.[4] | The transfer of the organic group from the organometallic reagent to the palladium center is slow or inefficient. The choice of base and its solubility are crucial for this step.[3][4] |
Problem 2: Significant Side Product Formation
Even when the reaction proceeds, undesirable side reactions can lower the yield of the desired product.
| Side Reaction | Potential Cause | Recommended Solution |
| Homocoupling | Presence of oxygen in the reaction mixture. | 1. Rigorous Degassing: Thoroughly degas the solvent and reaction mixture before adding the catalyst.[1][4] 2. Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that rapidly forms Pd(0) can minimize homocoupling that sometimes occurs during the in-situ reduction of Pd(II) sources.[1][4] |
| Dehalogenation (Hydrodehalogenation) | Presence of a proton source (e.g., water) or certain impurities. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[4] 2. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation.[1] 3. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[1] |
Problem 3: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate is a clear sign that the active catalyst is crashing out of solution.
| Potential Cause | Recommended Solution |
| Slow Catalysis Leading to Agglomeration | If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species has a longer lifetime in solution, increasing the chance of it aggregating into inactive palladium black.[1][5] |
| High Reaction Temperature | Excessive heat can cause thermal decomposition of the catalyst.[4][5] |
| Ligand Degradation | The phosphine ligand may be degrading under the reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Bromopyridine (B144113)
This protocol employs a bulky biarylphosphine ligand to mitigate catalyst inhibition.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, toluene) via syringe.
-
Catalyst Addition: In a separate vial and under an inert atmosphere, prepare a mixture of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add this catalyst mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Signaling Pathways and Catalytic Cycles
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights the point of catalyst inhibition by pyridine.
Caption: Catalytic cycle showing pyridine inhibition.
References
Preventing over-alkylation in the amination of pyridine aldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing over-alkylation during the amination of pyridine (B92270) aldehydes. This common side reaction can significantly impact yield and purity, posing a challenge in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of aminating pyridine aldehydes?
A1: Over-alkylation, also known as di-alkylation, is a common side reaction in the reductive amination of pyridine aldehydes with primary amines. It occurs when the initially formed secondary amine product reacts further with another molecule of the pyridine aldehyde to form a tertiary amine. This leads to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired secondary amine.[1][2]
Q2: What are the main factors that influence the extent of over-alkylation?
A2: Several factors can influence the degree of over-alkylation, including:
-
Stoichiometry: The molar ratio of the amine to the aldehyde is a critical factor. Using an excess of the primary amine can help to favor the formation of the mono-alkylated product.
-
Reducing Agent: The choice and reactivity of the reducing agent play a significant role. Milder reducing agents that selectively reduce the iminium ion intermediate over the starting aldehyde are preferred to control the reaction.[3][4]
-
Reaction Conditions: Parameters such as temperature, solvent, and pH can affect the rates of both the desired mono-alkylation and the undesired di-alkylation.[2]
-
Nature of Reactants: The steric and electronic properties of both the pyridine aldehyde and the primary amine can influence their reactivity and the propensity for over-alkylation.
Q3: Which reducing agents are recommended to minimize over-alkylation?
A3: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly recommended reducing agent for minimizing over-alkylation in reductive aminations.[2][3][5] It is a mild and selective reagent that is particularly effective for a wide range of aldehydes and ketones.[3] Other reducing agents that can be used with careful control of reaction conditions include sodium cyanoborohydride (NaBH₃CN) and borane-pyridine complexes.[3][4] Sodium borohydride (B1222165) (NaBH₄) is a more powerful reducing agent and is more likely to cause over-alkylation if not used in a stepwise manner where the imine is pre-formed.[3][6]
Q4: Can a one-pot procedure be used for the selective mono-alkylation of pyridine aldehydes?
A4: Yes, one-pot procedures are commonly used and can be effective for selective mono-alkylation, provided the right reducing agent and reaction conditions are chosen.[3][4] Using a selective reducing agent like sodium triacetoxyborohydride allows for the direct mixing of the aldehyde, amine, and reducing agent, simplifying the experimental setup.[5]
Q5: How can I purify the desired mono-alkylated product from the over-alkylated side-product?
A5: Column chromatography is the most common and effective method for separating the mono-alkylated product from the di-alkylated byproduct and any unreacted starting materials.[7] The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) will depend on the polarity of the compounds. High-performance liquid chromatography (HPLC) can also be used for both analytical monitoring and preparative purification of the products.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the amination of pyridine aldehydes.
Data Presentation
The following tables summarize typical reaction conditions and yields for the mono- and di-alkylation products in the reductive amination of pyridine aldehydes. Note that yields can vary significantly based on the specific substrates and reaction conditions.
Table 1: Comparison of Reducing Agents in the Amination of Pyridine-4-carboxaldehyde with Benzylamine
| Reducing Agent | Solvent | Temperature (°C) | Amine:Aldehyde Ratio | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| Sodium Triacetoxyborohydride | DCE | Room Temp | 1.1 : 1 | ~85-95 | <5 | [2][5] |
| Sodium Cyanoborohydride | MeOH | Room Temp | 1.1 : 1 | ~70-80 | ~10-20 | [3][4] |
| Sodium Borohydride (one-pot) | MeOH | Room Temp | 1.1 : 1 | ~50-60 | ~30-40 | [3] |
| Sodium Borohydride (two-step) | MeOH | Room Temp | 1.1 : 1 | ~75-85 | ~5-15 | [3][6] |
DCE: 1,2-Dichloroethane; MeOH: Methanol
Table 2: Effect of Stoichiometry on the Amination of Pyridine-2-carboxaldehyde with Ethylamine using NaBH(OAc)₃
| Amine:Aldehyde Ratio | Solvent | Temperature (°C) | Mono-alkylation Yield (%) | Di-alkylation Yield (%) |
| 1.0 : 1.0 | DCM | Room Temp | ~75 | ~15 |
| 1.5 : 1.0 | DCM | Room Temp | ~88 | <5 |
| 2.0 : 1.0 | DCM | Room Temp | >95 | Not detected |
DCM: Dichloromethane
Experimental Protocols
Protocol 1: Selective Mono-alkylation using Sodium Triacetoxyborohydride (One-Pot Procedure)
This protocol describes a general one-pot procedure for the selective reductive amination of a pyridine aldehyde with a primary amine using sodium triacetoxyborohydride.
Protocol 2: Stepwise Reductive Amination to Minimize Di-alkylation
This protocol is recommended when significant di-alkylation is observed with a one-pot procedure, especially with more reactive reducing agents like sodium borohydride.
Reaction Mechanism
The reductive amination of a pyridine aldehyde proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. Over-alkylation occurs when the secondary amine product reacts further with the aldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Managing poor solubility of reagents in 6-Chloronicotinaldehyde reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Chloronicotinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile reagent, with a particular focus on managing poor solubility of reactants.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to yellow-white solid at room temperature. It exhibits good solubility in common organic solvents such as dichloromethane (B109758) (DCM), chloroform, dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate.[1] It also has some degree of solubility in water.[1]
Q2: I am observing incomplete dissolution of this compound in my chosen reaction solvent. What can I do?
A2: If you are experiencing solubility issues with this compound, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using a suitable solvent. Polar aprotic solvents like DMF and DMSO are often effective for reactions involving this compound, such as nucleophilic aromatic substitution (SNAr).
-
Heating: Gently warming the mixture can significantly increase the solubility of this compound. However, be mindful of the thermal stability of all reactants and potential side reactions at elevated temperatures.
-
Co-solvent System: Employing a co-solvent system can be beneficial. For instance, adding a small amount of a high-polarity solvent like DMSO or DMF to a less polar solvent can enhance solubility.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.
Q3: My co-reagent is poorly soluble in the reaction mixture with this compound. How can I address this?
A3: Poor solubility of a co-reagent can hinder reaction kinetics. Here are some strategies to manage this:
-
Solvent Optimization: Select a solvent that provides a reasonable compromise for the solubility of both this compound and the co-reagent. A solvent miscibility chart can be a useful tool.
-
Slow Addition: If the co-reagent is a solid, it can be added in small portions over time. Alternatively, the co-reagent can be dissolved in a minimal amount of a suitable solvent and added dropwise to the reaction mixture.
-
Phase-Transfer Catalysis: For reactions involving an insoluble ionic reagent and an organic substrate, a phase-transfer catalyst can be employed to facilitate the reaction between the two phases.
-
Change in Reagent Form: In some cases, converting the co-reagent to a more soluble derivative or salt might be possible.
Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common reactions involving this compound where reagent solubility can be a challenge.
Wittig Reaction
Problem: The phosphonium (B103445) salt (Wittig salt) or the aldehyde does not dissolve completely in the reaction solvent, leading to low yields of the desired alkene.
dot
Solutions & Protocols:
-
Solvent Selection:
-
Protocol: For the formation of the ylide from a phosphonium salt, polar aprotic solvents such as THF or DMSO are commonly used. If the phosphonium salt has low solubility, a co-solvent system might be necessary. For instance, a small amount of DMSO can be added to THF to increase the solubility of the salt.
-
-
Temperature Adjustment:
-
Protocol: Gently warming the suspension of the phosphonium salt and base can facilitate ylide formation. However, be aware that ylides can be thermally unstable. It is recommended to perform the reaction at the lowest temperature that allows for sufficient solubility and reactivity.
-
-
Alternative Reagents:
-
Protocol: If the phosphonium salt is particularly insoluble, consider preparing the corresponding phosphonate (B1237965) ester and performing a Horner-Wadsworth-Emmons reaction. Phosphonate esters are often more soluble in common organic solvents.
-
Grignard Reaction
Problem: The this compound is sparingly soluble in the ethereal solvent typically used for the Grignard reagent, leading to a sluggish or incomplete reaction.
dot
Solutions & Protocols:
-
Solvent Choice:
-
Protocol: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (B95107) (THF) is a better solvent for many organic compounds, including this compound. Phenylmagnesium bromide is commercially available as a solution in THF.[2]
-
-
Method of Addition:
-
Protocol: Dissolve the this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at a controlled temperature (e.g., 0 °C). This ensures that the aldehyde is in solution when it comes into contact with the Grignard reagent, promoting a more efficient reaction.
-
Reductive Amination
Problem: The amine or this compound has poor solubility in the reaction medium, resulting in incomplete imine formation and low yields of the final amine product.
dot
Solutions & Protocols:
-
Solvent System:
-
Protocol: Alcohols like methanol or ethanol are often good solvents for both amines and aldehydes. Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) can also be effective. If solubility remains an issue, a co-solvent system may be employed.
-
-
pH Control:
-
Protocol: The formation of the imine intermediate is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the reaction. However, the pH should be carefully controlled as a highly acidic medium can protonate the amine, rendering it non-nucleophilic.
-
-
One-Pot Procedure:
-
Protocol: A one-pot reductive amination is often successful even with sparingly soluble starting materials. The aldehyde and amine are first stirred together in a suitable solvent (e.g., DCM) to form the imine in equilibrium. A reducing agent that is stable under these conditions, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to reduce the imine as it is formed, driving the reaction to completion.
-
Data Presentation: Solubility of Reagents
The following tables summarize the solubility of this compound and common co-reagents in various organic solvents. Please note that quantitative data for this compound is not widely available in the literature; therefore, qualitative descriptions are provided. A protocol for determining the solubility experimentally is included below.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dichloromethane | Soluble[1] |
| Chloroform | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Water | Slightly Soluble[1] |
| Methanol | Data not available |
| Ethanol | Data not available |
| Isopropanol | Data not available |
| Acetone | Data not available |
| Toluene | Data not available |
| Tetrahydrofuran (THF) | Data not available |
| Dimethylformamide (DMF) | Data not available |
Table 2: Solubility of Common Co-Reagents
| Reagent | Solvent | Solubility (g/L) |
| Wittig Reagents | ||
| Triphenylphosphine | Benzene | Soluble[3] |
| Toluene | Soluble[3] | |
| Chloroform | Soluble[3] | |
| Diethyl Ether | Soluble[3] | |
| Acetone | Soluble[4] | |
| Ethanol | Slightly Soluble[4] | |
| Methyltriphenylphosphonium bromide | Water (25 °C) | 400[2][5] |
| Methanol | Soluble[6] | |
| Polar Organic Solvents | Soluble[7] | |
| Ethyltriphenylphosphonium bromide | Water (23 °C) | 120[8] |
| Ethanol | Soluble[9] | |
| Methanol | Soluble[9] | |
| Acetonitrile | Soluble[9] | |
| Benzyltriphenylphosphonium chloride | Water | Soluble[10] |
| Alcohol | Soluble[10] | |
| Acetone | Insoluble[10] | |
| Grignard Reagents | ||
| Phenylmagnesium bromide | Tetrahydrofuran (THF) | Miscible[11] |
| Amines | ||
| Aniline | Water (25 °C) | 36[12][13] |
| Ethanol | Miscible | |
| Diethyl Ether | Miscible | |
| Acetone | Good solubility | |
| Chloroform | Good solubility | |
| Benzylamine | Water | Miscible |
| Ethanol | Miscible[14] | |
| Diethyl Ether | Miscible[14] | |
| Acetone | Very Soluble[14] | |
| Benzene | Soluble[14] | |
| Chloroform | Slightly Soluble[14] |
Experimental Protocols
Protocol: Determination of this compound Solubility
This protocol outlines a general method for experimentally determining the solubility of this compound in a specific solvent.
dot
References
- 1. chembk.com [chembk.com]
- 2. innospk.com [innospk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pmcorganometallix.com [pmcorganometallix.com]
- 5. chembk.com [chembk.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 8. Page loading... [wap.guidechem.com]
- 9. adpharmachem.com [adpharmachem.com]
- 10. Benzyltriphenylphosphonium chloride, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzylamine|High-Purity Research Reagent [benchchem.com]
Optimizing reaction temperature and time for reactions of 6-Chloronicotinaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 6-Chloronicotinaldehyde. The information is tailored for researchers, scientists, and drug development professionals to facilitate the successful execution of their experiments.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst | Ensure the palladium catalyst and ligand are not degraded. Use a fresh batch or a more stable pre-catalyst.[1] |
| Oxygen Contamination | Properly degas solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] | |
| Inefficient Transmetalation | Use a stronger base such as K₃PO₄ or Cs₂CO₃, especially for electron-deficient boronic acids.[1] | |
| Poor Substrate Reactivity | This compound can be less reactive than corresponding bromides or iodides. Increase the reaction temperature in increments (e.g., from 80°C to 110°C) and consider using more electron-rich and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands) to facilitate oxidative addition.[2] | |
| Formation of Side Products (e.g., Homocoupling of Boronic Acid) | Presence of Oxygen | Thoroughly degas the reaction mixture and solvents.[2] |
| Catalyst Decomposition | Ensure the reaction temperature is not excessively high, leading to the formation of palladium black. | |
| Inconsistent Results | Impure Starting Materials | Verify the purity of this compound and the boronic acid. Aldehydes can oxidize over time. |
| Variable Water Content | For reactions requiring an aqueous co-solvent, ensure consistent water content, as it can influence the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and time for Suzuki coupling with this compound? A1: The optimal temperature for Suzuki coupling of aryl chlorides typically ranges from 80°C to 110°C.[1][3] Reaction times can vary from a few hours to overnight (12-24 hours). It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal time for your specific substrates.
Q2: Which palladium catalyst and ligand are best suited for this reaction? A2: For less reactive aryl chlorides like this compound, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step.[2] Catalyst systems like those based on Buchwald ligands (e.g., XPhos, SPhos) with a suitable palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) are often effective.[1]
Q3: What is the best base and solvent system to use? A3: A common solvent system is a mixture of an organic solvent like dioxane or toluene (B28343) with water.[2][3] The choice of base is crucial; stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for aryl chlorides.[1]
Data Presentation: Representative Temperature and Time Optimization
The following table provides representative data on how reaction temperature and time can influence the yield of the Suzuki coupling of this compound with phenylboronic acid. Note: This data is illustrative and optimal conditions should be determined experimentally.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 12 | 65 |
| 2 | 80 | 24 | 75 |
| 3 | 100 | 12 | 85 |
| 4 | 100 | 24 | 82 (slight decomposition observed) |
| 5 | 110 | 8 | 90 |
| 6 | 110 | 16 | 88 (increased side products) |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Inert Atmosphere Setup : In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).[3]
-
Evacuation and Backfilling : Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.
-
Solvent Addition : Add a degassed mixture of dioxane and water (e.g., 4:1 ratio) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[3]
-
Reaction : Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 100°C).
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and an amine.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Catalyst System | Screen different palladium precursors (e.g., Pd₂(dba)₃, pre-catalysts) and bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos).[4] Aryl chlorides are challenging substrates.[5] |
| Suboptimal Base | The choice and solubility of the base are critical. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[4] For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄, possibly at higher temperatures.[4] | |
| Inappropriate Solvent | Use anhydrous and degassed solvents like toluene or dioxane.[4] | |
| Hydrodehalogenation Side Product | Presence of Water | Ensure strictly anhydrous conditions. |
| Catalyst/Ligand Choice | Screen different ligands as some may favor this side reaction.[4] | |
| Difficulty with Primary Amines | Competitive Hydrodehalogenation | This can be more prevalent with primary amines. Careful optimization of the catalyst system and reaction conditions is necessary.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a typical temperature and reaction time for the Buchwald-Hartwig amination of this compound? A1: Reaction temperatures generally range from 80°C to 110°C. Reaction times can be from a few hours to 24 hours. It is advisable to monitor the reaction to determine completion and avoid decomposition.[4][7]
Q2: How do I choose the right ligand for this reaction? A2: For the amination of an electron-deficient aryl chloride like this compound, bulky and electron-rich phosphine ligands are often required.[4] Ligands like Xantphos, SPhos, or BrettPhos are good starting points to screen.
Q3: Can I use aqueous ammonia (B1221849) as the amine source? A3: While challenging, recent developments have enabled the use of aqueous ammonia or ammonium (B1175870) salts in Buchwald-Hartwig aminations, though this often requires specialized ligands and conditions.[8]
Data Presentation: Representative Temperature and Time Optimization
The following table shows representative data for the influence of temperature and time on the yield of the Buchwald-Hartwig amination of this compound with N-methylaniline. Note: This data is illustrative and optimal conditions should be determined experimentally.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 80 | 16 | 55 |
| 2 | 100 | 16 | 78 |
| 3 | 100 | 24 | 85 |
| 4 | 110 | 12 | 90 |
| 5 | 110 | 20 | 87 (decomposition noted) |
Experimental Protocol: Buchwald-Hartwig Amination with N-methylaniline
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 eq.), N-methylaniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).[4]
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.[4]
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.[4]
-
Reaction : Heat the reaction mixture to 100°C with vigorous stirring.[4]
-
Monitoring : Monitor the reaction's progress by TLC or HPLC.
-
Work-up : After cooling, partition the mixture between ethyl acetate and water.
-
Purification : Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poor Reactivity of Aryl Chloride | Aryl chlorides are the least reactive halides for this coupling. Higher temperatures and more active catalyst systems may be needed. |
| Inactive Copper Co-catalyst | Ensure the copper(I) source (e.g., CuI) is fresh. | |
| Inappropriate Base | An amine base like triethylamine (B128534) or diisopropylamine (B44863) is typically used. Ensure it is anhydrous. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen | The reaction should be run under strictly anaerobic conditions to prevent this side reaction, especially when using a copper co-catalyst.[9] |
| Decomposition of Starting Material | High Reaction Temperature | Bulky or unreactive substrates may require higher temperatures, but this can also lead to decomposition of the terminal alkyne or the aldehyde.[10] Monitor the reaction closely. |
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for a Sonogashira coupling with this compound? A1: The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine) in a solvent like THF or DMF. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates.[9][11]
Q2: Is a copper co-catalyst always necessary? A2: While traditional Sonogashira couplings use a copper co-catalyst, copper-free versions have been developed. These can be advantageous in preventing alkyne homocoupling and simplifying purification.[9]
Q3: How can I prevent the homocoupling of my terminal alkyne? A3: The primary cause of alkyne homocoupling is the presence of oxygen. Ensure your reaction is set up under a strictly inert atmosphere and use degassed solvents. Running the reaction under copper-free conditions can also eliminate this side reaction.[9]
Data Presentation: Representative Temperature and Time Optimization
The following table presents representative data on the effect of temperature and time on the Sonogashira coupling of this compound with phenylacetylene. Note: This data is illustrative and optimal conditions should be determined experimentally.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50 | 12 | 60 |
| 2 | 50 | 24 | 70 |
| 3 | 80 | 8 | 85 |
| 4 | 80 | 16 | 88 |
| 5 | 100 | 6 | 82 (increased homocoupling) |
| 6 | 100 | 12 | 75 (significant side products) |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagents and Setup : In a Schlenk tube, combine this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).[12]
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition : Add anhydrous, degassed triethylamine and THF. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 80°C).
-
Monitoring : Follow the reaction's progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool to room temperature, filter off the amine salt, and concentrate the filtrate.
-
Purification : Dissolve the residue in an organic solvent, wash with water, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Analysis of 6-Chloronicotinaldehyde Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is fundamental to ensuring the purity, safety, and efficacy of synthesized compounds. 6-Chloronicotinaldehyde is a pivotal intermediate in the production of numerous pharmaceuticals and agrochemicals. Monitoring its synthesis and characterizing the resulting reaction mixture requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed methods for this purpose.
This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound reaction mixtures. It includes detailed experimental protocols and representative data to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of moderately polar and non-volatile compounds. For this compound, a polar aromatic aldehyde, reversed-phase HPLC with UV detection is a highly suitable method for routine quantitative analysis of the main component and non-volatile impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
Objective: To quantify the purity of this compound and identify non-volatile impurities in a reaction mixture.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of this compound reaction mixture, dissolved in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B, 2-15 min: 20% to 80% B, 15-20 min: 80% B, 20.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC Analysis
The following table summarizes representative quantitative data from the HPLC analysis of a this compound reaction mixture.
Table 1: Representative HPLC Data for this compound Reaction Mixture
| Compound | Retention Time (min) | Peak Area (%) | Potential Identity |
| Impurity 1 | 3.5 | 0.8 | 2-Chloro-5-(hydroxymethyl)pyridine (Starting Material) |
| This compound | 8.2 | 98.5 | Product |
| Impurity 2 | 12.1 | 0.5 | Over-oxidation product (e.g., 6-chloronicotinic acid) |
| Impurity 3 | 15.8 | 0.2 | Dimerization byproduct |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It provides not only quantitative data but also structural information through mass spectral fragmentation patterns, making it invaluable for the definitive identification of the target compound and any volatile impurities.
Experimental Protocol: GC-MS
Objective: To identify and quantify this compound and volatile impurities in a reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Reagents:
-
Sample of this compound reaction mixture, dissolved in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Range | m/z 40-400 |
Data Presentation: GC-MS Analysis
The following table summarizes representative quantitative and qualitative data from the GC-MS analysis.
Table 2: Representative GC-MS Data for this compound Reaction Mixture
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Potential Identity |
| Impurity 1 | 5.1 | 78, 113, 148 | Residual Solvent (e.g., Toluene) |
| This compound | 9.7 | 141 (M+), 112, 84, 77 | Product |
| Impurity 2 | 11.2 | 127, 92, 65 | Unreacted Starting Material (e.g., 2-chloro-5-methylpyridine) |
Comparison of HPLC and GC-MS for this compound Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity differences between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry. |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in the mobile phase. | Dissolution in a volatile solvent; derivatization may be needed for non-volatile compounds. |
| Identification | Based on retention time comparison with a standard. | High confidence in identification through mass spectral library matching and fragmentation analysis.[1] |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the low ng/mL to pg/mL range. |
| Common Applications | Purity determination, quantitative analysis of the main component and non-volatile impurities. | Identification of unknown volatile impurities, confirmation of product identity, analysis of residual solvents. |
| Limitations | Potential for co-elution of impurities with similar polarities. | Not suitable for non-volatile or thermally unstable compounds without derivatization. |
Visualizing the Analytical Workflow
The selection between HPLC and GC-MS often depends on the specific analytical goal. The following diagrams illustrate the typical experimental workflows for each technique.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures, each offering distinct advantages. HPLC with UV detection is a robust and reliable method for routine quantitative analysis of the primary product and non-volatile impurities. Its straightforward sample preparation and operation make it well-suited for high-throughput screening and quality control.
Conversely, GC-MS provides unparalleled specificity and sensitivity for the identification of volatile components. The structural information gleaned from mass spectral data is critical for definitive compound identification and for characterizing unknown volatile impurities and byproducts. For a comprehensive understanding of a this compound reaction mixture, a complementary approach utilizing both HPLC for accurate quantification and GC-MS for confident identification is often the most effective strategy.
References
A Comparative Analysis of the Reactivity of 6-Chloronicotinaldehyde and 6-Bromonicotinaldehyde in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the selection of appropriate starting materials is critical to the efficiency and success of the synthetic route. Halogenated pyridines, such as 6-chloronicotinaldehyde and 6-bromonicotinaldehyde (B16785), are versatile building blocks, offering a handle for a variety of cross-coupling and substitution reactions. This guide provides an objective comparison of the reactivity of these two compounds in several key transformations pivotal to drug development, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
The primary determinant of reactivity in many common palladium-catalyzed cross-coupling reactions is the carbon-halogen (C-X) bond strength. The C-Br bond is weaker than the C-Cl bond, rendering 6-bromonicotinaldehyde generally more reactive than this compound in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often inverted. The more electronegative chlorine atom can better stabilize the intermediate Meisenheimer complex, making This compound potentially more reactive in SNAr reactions , provided the addition of the nucleophile is the rate-determining step.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The universally accepted reactivity trend for aryl halides in these reactions is:
Aryl-I > Aryl-Br > Aryl-Cl
This trend is a direct consequence of the decreasing C-X bond dissociation energies, which facilitates the rate-determining oxidative addition step to the palladium(0) catalyst.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide.[2] Due to the weaker C-Br bond, 6-bromonicotinaldehyde is expected to undergo Suzuki coupling under milder conditions than this compound. While direct comparative data for these specific substrates is scarce, studies on analogous 2-halopyridines confirm this reactivity pattern.[1]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Based on Analogous Systems)
| Feature | 6-Bromonicotinaldehyde | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to moderate heat (e.g., 80°C) | Often requires higher temperatures (>100°C) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) are often effective. | Requires more specialized, electron-rich, and bulky phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[3] |
| Reaction Time | Generally shorter | Typically longer |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in medicinal chemistry.[4] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.[4] Consequently, 6-bromonicotinaldehyde is a more reactive substrate for this transformation.
Table 2: Comparative Performance in Buchwald-Hartwig Amination (Based on Analogous Systems)
| Feature | 6-Bromonicotinaldehyde | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Generally lower temperatures are sufficient. | Higher temperatures are often necessary. |
| Ligand Requirements | A broader range of phosphine ligands can be effective. | Often requires specialized, bulky, and electron-rich ligands to achieve good yields.[5] |
| Base Sensitivity | Milder bases can often be employed. | May require stronger bases, which can be a limitation with base-sensitive functional groups. |
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] The reactivity trend of the aryl halides follows the same principle as the Suzuki and Buchwald-Hartwig reactions, making 6-bromonicotinaldehyde the more reactive coupling partner.
Table 3: Comparative Performance in Sonogashira Coupling (Based on Analogous Systems)
| Feature | 6-Bromonicotinaldehyde | This compound |
| Relative Reactivity | Higher | Lower |
| Catalyst Loading | Can often be achieved with lower catalyst loadings. | May require higher catalyst loadings or more active catalyst systems. |
| Copper Co-catalyst | Standard copper(I) co-catalysis is generally effective. | May require optimization of the copper source or the use of copper-free conditions with specialized ligands.[7] |
| Side Reactions | Generally fewer side reactions under optimized conditions. | Higher temperatures can sometimes lead to undesired side reactions. |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be activated by electron-withdrawing groups.[8] The aldehyde group at the 3-position of the pyridine (B92270) ring in both 6-chloro- and 6-bromonicotinaldehyde serves as an activating group.
The reactivity order of the leaving groups in SNAr reactions is often:
Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I
This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[9] The high electronegativity of the halogen stabilizes this intermediate through an inductive effect.[10] Therefore, this compound is generally expected to be more reactive than 6-bromonicotinaldehyde in SNAr reactions.
Table 4: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 6-Bromonicotinaldehyde |
| Relative Reactivity | Generally Higher | Generally Lower |
| Reaction Rate | Faster, due to better stabilization of the Meisenheimer complex by the more electronegative chlorine.[11] | Slower |
| Reaction Conditions | Can often proceed under milder conditions (lower temperatures). | May require more forcing conditions (higher temperatures) to achieve comparable conversion. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound and 6-bromonicotinaldehyde. It is recommended to start with the bromo- derivative under milder conditions and adjust for the chloro- analogue, likely requiring a more specialized catalyst system and higher temperatures.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the 6-halonicotinaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a Schlenk tube, add the 6-halonicotinaldehyde (1.0 equiv), the amine (1.1-1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to the required temperature (e.g., 90-120°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Visualizing Reaction Mechanisms
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira. The key difference in reactivity between the chloro- and bromo- substrates lies in the initial oxidative addition step.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The electron-withdrawing aldehyde group and the pyridine nitrogen are crucial for stabilizing the intermediate.
Caption: SNAr addition-elimination mechanism workflow.
Conclusion
The choice between this compound and 6-bromonicotinaldehyde as a synthetic precursor depends heavily on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, 6-bromonicotinaldehyde is the superior choice , offering higher reactivity that allows for milder conditions and greater flexibility in catalyst selection. In contrast, for nucleophilic aromatic substitution reactions, This compound is likely to be more reactive , benefiting from the higher electronegativity of chlorine in stabilizing the key reaction intermediate. Researchers and drug development professionals should consider these fundamental reactivity differences to optimize synthetic strategies, improve yields, and potentially reduce costs associated with more demanding reaction conditions and specialized catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Halogenated Nicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of halogenated nicotinaldehyde derivatives. We delve into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by experimental data and detailed methodologies.
Halogenated nicotinaldehyde derivatives, a class of organic compounds featuring a pyridine (B92270) ring substituted with a halogen and an aldehyde group, are emerging as promising candidates in the landscape of medicinal chemistry. The incorporation of halogen atoms can significantly modulate the physicochemical properties and biological activities of these molecules, enhancing their therapeutic potential. This guide provides a structured overview of their screened biological activities, presenting a comparative analysis based on available quantitative data.
Comparative Biological Activity
The biological evaluation of halogenated nicotinaldehyde derivatives has revealed a spectrum of activities, with particular promise in anticancer and antimicrobial applications. The following tables summarize the quantitative data from these screenings, offering a clear comparison of their efficacy.
Anticancer Activity
The cytotoxic effects of nicotinaldehyde derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these assessments.
Table 1: In Vitro Anticancer Activity of Nicotinaldehyde Azlactone Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 11c | A549 (Lung) | 18.23 | Doxorubicin | 1.52 |
| MCF7 (Breast) | 20.14 | 1.84 | ||
| HeLa (Cervical) | 17.56 | 1.66 | ||
| 11d | A549 (Lung) | 16.54 | Doxorubicin | 1.52 |
| MCF7 (Breast) | 18.29 | 1.84 | ||
| HeLa (Cervical) | 15.88 | 1.66 | ||
| 16f | A549 (Lung) | 15.82 | Doxorubicin | 1.52 |
| MCF7 (Breast) | 17.65 | 1.84 | ||
| HeLa (Cervical) | 14.91 | 1.66 |
Data synthesized from studies on nicotinaldehyde-based azlactones, which are derivatives of nicotinaldehydes.
Antimicrobial and Antibiofilm Activity
Several nicotinaldehyde derivatives have been screened for their ability to inhibit the growth of pathogenic microorganisms and their formation of biofilms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.
Table 2: Antimicrobial and Antibiofilm Activity of Nicotinaldehyde Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Antibiofilm Activity (MIC in µg/mL) |
| DMPN | E. coli | 1.56 | - |
| P. aeruginosa | 3.12 | 1.56 | |
| S. aureus | 3.12 | 6.24 | |
| K. pneumoniae | 3.12 | - | |
| BrPN | E. coli | 3.12 | - |
| P. aeruginosa | 1.56 | 1.56 | |
| S. aureus | 3.12 | 6.24 | |
| K. pneumoniae | 3.12 | - |
DMPN: 2-(3,4-dimethoxyphenyl)nicotinaldehyde, BrPN: 2-(3-bromophenyl)nicotinaldehyde. Data from a study on novel nicotinaldehyde derivatives.[1]
Enzyme Inhibitory Activity
The potential of these derivatives to inhibit enzymes involved in disease pathogenesis, such as acetylcholinesterase (AChE) in Alzheimer's disease, is another area of active investigation.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound Class | Enzyme | IC₅₀ Range (µM) | Standard Inhibitor | IC₅₀ (µM) |
| Halogenated Chalcones | AChE | 0.00183 - 0.01119 | Tacrine | - |
Data from a study on halogenated chalcones, which share structural similarities with some nicotinaldehyde derivatives.[2] Specific data for halogenated nicotinaldehyde derivatives is an area for future research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in the biological activity screening of halogenated nicotinaldehyde derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated nicotinaldehyde derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[6]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the halogenated nicotinaldehyde derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.[7]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and screen for inhibitors.[9][10]
Protocol:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[9]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound (halogenated nicotinaldehyde derivative) at various concentrations, and the acetylcholinesterase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI) to all wells.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value is then determined from a dose-response curve.[9]
Visualizing the Pathways and Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.
Caption: Workflow for the biological screening of halogenated nicotinaldehyde derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthesis Methods for 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
6-Chloronicotinaldehyde is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Its efficient synthesis is a critical step in the development of new chemical entities. This guide provides an objective comparison of the most common methods for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine | Method 2: Multi-step Synthesis from 6-hydroxynicotinic acid | Method 3: Vilsmeier-Haack Reaction |
| Starting Material | 2-chloro-5-(hydroxymethyl)pyridine | 6-hydroxynicotinic acid | Enamides or other activated precursors |
| Key Steps | Single oxidation step | 1. Chlorination of the carboxylic acid2. Reduction to the aldehyde3. Chlorination of the hydroxyl group | Formylation and cyclization |
| Reported Yield | 86.6 - 88.2% | ~70% (overall, estimated) | High yields reported for similar compounds |
| Reaction Time | 3 - 5 hours | Multiple steps, longer overall time | 6 - 16 hours |
| Reaction Temperature | Reflux (e.g., in Dichloromethane) | Varied, including 80°C for hydrogenation and 105°C for chlorination | 50 - 75°C |
| Reported Purity | 98.3 - 99.1% | Not explicitly reported for the final product | Not explicitly reported for the final product |
| Key Reagents | Manganese Dioxide (MnO₂) | Thionyl chloride, Pd/C catalyst, Phosphorus pentachloride | POCl₃/DMF or diphosgene/triphosgene (B27547) |
| Advantages | High yield, high purity, single step | Utilizes a potentially readily available starting material | Can provide high selectivity and yield |
| Disadvantages | Availability of the starting alcohol | Multi-step process, potentially lower overall yield | Requires synthesis of the enamide precursor; less direct route |
Method 1: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine
This method is a direct and efficient one-step synthesis of this compound. The oxidation of the primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine, to the corresponding aldehyde is a common and effective strategy.
Experimental Protocol
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Manganese Dioxide (MnO₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a four-necked flask, add 2-chloro-5-(hydroxymethyl)pyridine (e.g., 125g) and dichloromethane (e.g., 450ml).
-
Stir the mixture and add manganese dioxide (e.g., 280g).
-
Heat the reaction mixture to reflux and maintain for 3 to 5 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and remove the solid manganese dioxide by suction filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The resulting crude product is cooled to yield a yellow solid of this compound.
Quantitative Data:
-
Yield: 86.6% - 88.2%
-
Purity: 98.3% - 99.1%
Logical Workflow for Method 1
Caption: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine.
Method 2: Multi-step Synthesis from 6-hydroxynicotinic acid
This synthetic route involves a series of transformations starting from 6-hydroxynicotinic acid. While it is a multi-step process, it utilizes a potentially more accessible starting material.
Experimental Protocol
Step 1: Synthesis of 6-hydroxynicotinoyl chloride
-
Heat a mixture of 6-hydroxynicotinic acid (e.g., 13.92g) and pyridine (B92270) (e.g., 0.04g) in acetonitrile (B52724) (e.g., 60ml) to 80°C.
-
Add thionyl chloride (e.g., 12.49g) dropwise and stir the reaction at 80°C for 30 minutes.
Step 2: Synthesis of 6-hydroxynicotinaldehyde (B33801)
-
Hydrogenate the 6-hydroxynicotinoyl chloride (e.g., 13.35g) in acetonitrile (e.g., 650ml) in an autoclave with a 5% Pd/C catalyst (e.g., 2.7g) at 80°C and 10 bar H₂.[2]
-
After 4 hours, filter off the catalyst and wash with hot water.
-
Concentrate the combined filtrates and recrystallize the residue from water to obtain 6-hydroxynicotinaldehyde.[2]
-
Yield of this step: 74%[2]
-
Step 3: Chlorination to this compound
Note: A specific protocol for the direct chlorination of 6-hydroxynicotinaldehyde to this compound was not found in the surveyed literature. The following is a general procedure based on the chlorination of a structurally similar compound, 2-hydroxy-5-hydroxymethylpyridine, which has a reported yield of 95%.[2]
-
A solution of 2-hydroxy-5-hydroxymethylpyridine (e.g., 2.5g) and phosphorus pentachloride (e.g., 4.16g) in phosphoryl chloride (e.g., 10ml) is stirred for 6 hours at 105°C.[2]
-
After cooling, chloroform (B151607) is added, and the excess chlorinating reagent is hydrolyzed by the careful addition of water.[2]
-
The organic phase is washed with NaHCO₃ solution, dried over Na₂SO₄, and concentrated by evaporation.[2]
-
The crude product is then purified, for instance by distillation.
Synthetic Pathway for Method 2
Caption: Multi-step synthesis from 6-hydroxynicotinic acid.
Method 3: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can be adapted for the synthesis of chloronicotinaldehydes.[3] While a specific protocol for the direct synthesis of this compound from a simple precursor was not prominently found, the reaction of enamides under Vilsmeier conditions has been reported to produce various substituted chloronicotinaldehydes with excellent selectivity and high yields.[3]
General Experimental Concept
-
Enamide Formation: An appropriate enamide is synthesized from a ketone and an amine.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ from a formamide (B127407) (like DMF) and a chlorinating agent (such as POCl₃, diphosgene, or triphosgene).
-
Vilsmeier-Haack Reaction: The enamide is reacted with the Vilsmeier reagent. The reaction temperature and time are crucial for selectivity.
-
Hydrolysis: The intermediate iminium salt is hydrolyzed to yield the final aldehyde product.
The use of diphosgene or triphosgene in place of POCl₃ has been shown to improve yields and selectivity for the formation of chloronicotinaldehydes.[3]
Logical Relationship for Method 3
Caption: Vilsmeier-Haack reaction pathway.
Conclusion
For the synthesis of this compound, the oxidation of 2-chloro-5-(hydroxymethyl)pyridine (Method 1) stands out as a highly efficient and direct method, offering high yields and purity in a single step. This makes it an attractive choice for both laboratory and potential scale-up applications, provided the starting material is readily available.
The multi-step synthesis from 6-hydroxynicotinic acid (Method 2) offers an alternative route that may be advantageous if the starting carboxylic acid is more accessible or cost-effective than the corresponding alcohol. However, the multi-step nature of this process likely results in a lower overall yield and requires more extensive purification.
The Vilsmeier-Haack reaction (Method 3) is a powerful tool for the synthesis of formylated heterocycles and has been shown to be effective for producing chloronicotinaldehydes. While it can offer high yields, it typically requires the synthesis of a specific enamide precursor, making it a less direct route compared to the other methods discussed.
The choice of the optimal synthesis method will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific equipment and expertise available to the researcher.
References
Purity Validation of Synthesized 6-Chloronicotinaldehyde: A Comparative Guide to qNMR and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for synthesized intermediates is a cornerstone of safe and effective drug development. 6-Chloronicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, requires precise and accurate purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the purity validation of this compound.
Comparative Analysis of Purity Validation Methods
Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] Its utility lies in the direct proportionality between the integral of a specific resonance signal and the number of protons it represents. This guide presents a comparative overview of qNMR with other widely used techniques, supported by detailed experimental protocols and representative data.
Data Summary
The following table summarizes representative quantitative data for the purity assessment of a synthesized batch of this compound using qNMR, HPLC, GC-MS, and DSC.
| Analytical Method | Parameter Measured | Result | Common Impurities Detected/Quantified |
| qNMR | Absolute Purity (mol/mol %) | 98.8% | Unreacted starting materials, residual solvents |
| HPLC | Relative Purity (Area %) | 99.2% | Dimerization byproducts, hydrolysis products |
| GC-MS | Volatile Impurities (%) | 0.3% | Residual synthesis solvents (e.g., Dichloromethane) |
| DSC | Molar Purity (%) | 98.5% | Eutectic impurities |
Detailed Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of synthesized this compound using an internal standard.
Instrumentation:
-
400 MHz NMR Spectrometer
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
Reagents:
-
This compound (synthesized batch)
-
Maleic anhydride (B1165640) (certified reference material, purity ≥ 99.5%) as internal standard
-
Deuterated chloroform (B151607) (CDCl₃, 99.8% D)
Procedure:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a clean, dry vial. Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
Acquisition Time: 4 s
-
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved singlet signal of the aldehyde proton of this compound (around δ 9.95 ppm) and the singlet signal of the two olefinic protons of maleic anhydride (around δ 7.10 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Anhydride)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, such as residual solvents.
Instrumentation:
-
GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
GC Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Injection Mode: Split (20:1)
Procedure:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
-
Identify impurities by comparing their mass spectra with a library (e.g., NIST).
-
Quantify volatile impurities using an internal or external standard method.
Differential Scanning Calorimetry (DSC)
Objective: To determine the molar purity of the crystalline this compound.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh 2-5 mg of the crystalline this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Heat the sample from room temperature to a temperature above its melting point at a slow heating rate (e.g., 1-2°C/min) under a nitrogen atmosphere.
-
Determine the purity from the shape of the melting endotherm using the van't Hoff equation, which is typically performed by the instrument's software.[3][4]
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Conclusion
The purity validation of synthesized this compound requires a comprehensive analytical approach. While HPLC is a robust method for assessing relative purity and detecting non-volatile impurities, qNMR offers the distinct advantage of providing a direct, absolute purity value without the need for a specific this compound reference standard. GC-MS is essential for identifying and quantifying residual volatile impurities, and DSC provides an excellent orthogonal method for determining the molar purity of the final crystalline product.[3] For a comprehensive and reliable assessment of purity, a combination of these methods is recommended, with qNMR serving as a powerful tool for obtaining a definitive, absolute purity value.
References
A Comparative Guide to LC-MS/MS Methods for the Detection of 6-Chloronicotinaldehyde and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of 6-Chloronicotinaldehyde and its primary metabolite, 6-chloronicotinic acid. While specific validated LC-MS/MS methods for this compound are not extensively documented in publicly available literature, this guide synthesizes information from related chloropyridinyl compounds and general aldehyde analysis to present a robust analytical framework. We will also explore alternative analytical techniques, offering a comparative perspective for researchers.
Metabolic Pathway of this compound
The metabolism of this compound is presumed to follow the oxidative pathway common to other chloropyridinyl neonicotinoids. The primary metabolic transformation involves the oxidation of the aldehyde group to a carboxylic acid, yielding 6-chloronicotinic acid. This metabolite is a known major degradation product of several neonicotinoid insecticides.[1][2]
Caption: Proposed metabolic pathway of this compound.
LC-MS/MS Method Performance
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of this compound and its primary metabolite. The data for 6-chloronicotinic acid is based on established methods, while the data for this compound is extrapolated from the analysis of similar aldehydes, often requiring derivatization for enhanced sensitivity.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| This compound | LC-MS/MS (with derivatization) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | >0.99 | 85 - 110 |
| 6-chloronicotinic acid | LC-MS/MS (direct injection) | 0.05 - 0.5 ng/mL | 0.2 - 2 ng/mL | >0.99 | 90 - 105 |
Alternative Analytical Methods
While LC-MS/MS offers high sensitivity and selectivity, other techniques can be employed for the analysis of this compound, particularly after derivatization.
| Method | Principle | Derivatization Agent | Detection | Advantages | Disadvantages |
| GC-MS | Gas Chromatography-Mass Spectrometry | PFBHA | Mass Spectrometry | High resolution, good for volatile compounds | Requires derivatization for polar aldehydes |
| HPLC-UV | High-Performance Liquid Chromatography | DNPH | UV-Visible | Cost-effective, widely available | Lower sensitivity than MS, requires derivatization |
Experimental Protocols
LC-MS/MS Method for 6-chloronicotinic acid
This protocol is based on established methods for the direct analysis of 6-chloronicotinic acid in biological matrices.
1. Sample Preparation (QuEChERS Method)
Caption: Experimental workflow for QuEChERS sample preparation and LC-MS/MS analysis.
-
Homogenization: Homogenize 10 g of the sample (e.g., tissue, food) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 6-chloronicotinic acid.
Alternative Method: GC-MS Analysis of this compound (with Derivatization)
This protocol outlines a general procedure for the analysis of aldehydes using GC-MS after derivatization with PFBHA.
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).
-
Derivatization:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of solvent.
-
Add a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Heat the mixture to facilitate the derivatization reaction.
-
-
Extraction of Derivative: After the reaction, perform a liquid-liquid extraction to isolate the PFBHA-derivatized aldehyde.
2. GC-MS Parameters
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program suitable for the elution of the derivatized aldehyde.
-
Injector: Splitless injection mode.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Scan mode to identify the derivatized compound and Selected Ion Monitoring (SIM) for quantification.
Conclusion
References
Comparing the efficacy of different catalysts for 6-Chloronicotinaldehyde cross-coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine (B92270) ring is a critical endeavor in the synthesis of a vast array of pharmaceuticals and agrochemicals. 6-Chloronicotinaldehyde, a versatile building block, offers a key position for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of this compound, supported by representative experimental data from analogous systems.
Data Presentation: Catalyst Performance Overview
The following tables summarize the performance of various palladium catalysts in cross-coupling reactions involving chloropyridine substrates, providing a strong basis for catalyst selection in the functionalization of this compound. Given the limited number of direct comparative studies on this compound, the data presented is a compilation from literature on structurally similar substrates.
Table 1: Suzuki-Miyaura Coupling of Chloro-pyridines/pyrimidines with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-85[1] | 3-5 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | >90[1] | 1-2[1] |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[1] | 1-2[1] |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-3 |
Table 2: Buchwald-Hartwig Amination of Chloro-pyridines/pyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 2-24 | 85-95 | 1-2 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | >90 | 1-2 |
| (NHC)Pd(allyl)Cl | IPr | NaOtBu | Toluene | 100 | <1 | >95[2] | 1-2 |
| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 6 | ~94 | 1.5 |
Table 3: Sonogashira Coupling of Chloro-pyridines with Terminal Alkynes
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | RT-60 | 2-16 | 80-95[3] |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N/DME | RT | 16 | >90 | 5 |
| Pd(OAc)₂ | - | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | 70-85 |
| PdCl₂(dppf) | CuI | dppf | i-Pr₂NH | DMF | 80 | 4-12 | 85-95 |
Table 4: Heck Coupling of Chloro-pyridines with Alkenes
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16-24 | 70-85[4] | 2-5[4] |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 100 | 3 | >90[5] | 0.05[5] |
| Pd(dba)₂ | dppf | NaOAc | DMA | 120 | 12-24 | 75-90 | 1-3 |
| Herrmann's Catalyst | - | i-Pr₂NEt | NMP | 130 | 2-6 | >95 | 0.1-1 |
Experimental Protocols
Detailed methodologies are crucial for the successful execution and reproducibility of cross-coupling reactions. The following are generalized experimental protocols for the four major cross-coupling reactions of this compound, based on established procedures for similar substrates.[1][3][5][6]
1. General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel is added this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) is then added. Degassed solvent (e.g., THF or 1,4-dioxane) is added via syringe, and the mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
2. General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). This compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) are then added. Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[6]
3. General Procedure for Sonogashira Coupling
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%) are added under an inert atmosphere.[3] The terminal alkyne (1.1-1.5 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
4. General Procedure for Heck Coupling
A reaction vessel is charged with this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.), and an anhydrous solvent (e.g., DMF or NMP). The mixture is degassed, and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%) are added under an inert atmosphere.[4] The reaction is heated to 100-140 °C and monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-Situ Monitoring of 6-Chloronicotinaldehyde Reactions: A Comparative Guide to FTIR and Raman Spectroscopy
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring product quality, and accelerating development timelines. This guide provides an objective comparison of two leading in-situ monitoring techniques, Fourier Transform Infrared (FTIR) and Raman spectroscopy, for reactions involving 6-Chloronicotinaldehyde, a key intermediate in the synthesis of many pharmaceuticals.
This document outlines the relative strengths and weaknesses of each method, supported by predictable spectroscopic behavior and generalized experimental data. Detailed experimental protocols are provided to enable the practical application of these techniques.
At a Glance: FTIR vs. Raman for this compound Reactions
The choice between FTIR and Raman spectroscopy for monitoring reactions of this compound depends on the specific reaction conditions and the molecular changes of interest. A hypothetical, yet common, reaction is the reduction of the aldehyde group to an alcohol. In this transformation, the key molecular changes involve the carbonyl (C=O) stretch of the aldehyde and the appearance of the hydroxyl (O-H) and carbon-oxygen (C-O) stretches of the resulting alcohol.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | Rationale for this compound Reactions |
| Primary Probed Bonds | Polar functional groups with strong dipole moment changes. | Non-polar functional groups and symmetric vibrations with changes in polarizability. | FTIR is highly sensitive to the C=O bond of the aldehyde, making it excellent for tracking the reactant consumption.[1] Raman is more sensitive to the aromatic ring vibrations of the pyridine (B92270) backbone and C-Cl bond. |
| Sensitivity to Key Functional Groups | High for C=O (aldehyde). Moderate for O-H and C-O (alcohol product). | Low for C=O. Low for O-H. Moderate for aromatic ring and C-Cl. | The strong dipole of the carbonyl group in this compound ensures a strong, easily quantifiable peak in the IR spectrum.[1] |
| Solvent Interference | Water and other polar solvents can have strong IR absorbance, potentially obscuring key spectral regions. | Water is a weak Raman scatterer, making it an excellent solvent for Raman studies.[1] | For reactions in aqueous media, Raman is advantageous. For organic solvents, FTIR is often suitable, especially with ATR probes that have a short path length. |
| Susceptibility to Fluorescence | Not affected by fluorescence. | Can be significantly impacted by fluorescence from reactants, products, or impurities. | If fluorescent species are present, FTIR is the more robust choice. |
| Sampling Method | Typically uses Attenuated Total Reflectance (ATR) immersion probes. | Non-contact optics or immersion probes. | Both techniques offer convenient in-situ sampling options. |
| Information on Solid Phase | Limited information. | Excellent for studying crystalline forms and polymorphism. | For reactions involving solid-state changes, Raman provides more detailed information. |
Predicted Spectroscopic Changes for this compound Reduction
To effectively monitor the reduction of this compound to (6-chloropyridin-3-yl)methanol, it is essential to identify the key vibrational bands for both the reactant and the product.
| Functional Group | Expected Wavenumber (cm⁻¹) | FTIR Activity | Raman Activity | Notes |
| This compound (Reactant) | ||||
| Aldehyde C=O Stretch | ~1700 - 1720 | Strong | Weak | This is the primary peak to monitor for reactant consumption with FTIR. |
| Aromatic C=C/C=N Stretch | ~1400 - 1600 | Moderate | Strong | These peaks are characteristic of the pyridine ring and can be monitored by Raman.[2][3][4][5][6] |
| C-Cl Stretch | ~600 - 800 | Moderate | Moderate | Can be used as a secondary monitoring point. |
| (6-chloropyridin-3-yl)methanol (Product) | ||||
| Alcohol O-H Stretch | ~3200 - 3600 (broad) | Strong | Weak | A broad peak that appears as the reaction progresses, easily detected by FTIR. |
| Alcohol C-O Stretch | ~1000 - 1200 | Strong | Weak | Another key indicator of product formation for FTIR. |
| Aromatic C=C/C=N Stretch | ~1400 - 1600 | Moderate | Strong | The pyridine ring vibrations will likely shift slightly upon conversion of the aldehyde.[2][3][4][5][6] |
Experimental Protocols
Detailed methodologies for in-situ reaction monitoring using both FTIR and Raman spectroscopy are provided below. These are generalized protocols that should be adapted to the specific reaction conditions.
In-Situ FTIR Monitoring Protocol
-
System Setup :
-
Assemble the reaction vessel with a port for the in-situ probe.
-
Insert a clean, dry Attenuated Total Reflectance (ATR) FTIR probe (e.g., with a diamond or silicon crystal) into the reaction vessel, ensuring the sensing tip is fully immersed in the reaction medium once charged.[7]
-
Connect the probe to the FTIR spectrometer via an optical conduit.
-
-
Background Spectrum Acquisition :
-
Before adding the reactants, collect a background spectrum of the solvent and any catalysts at the reaction temperature. This will be subtracted from the reaction spectra to isolate the signals of the reactants and products.[8]
-
-
Reaction Initiation and Data Collection :
-
Data Analysis :
-
Monitor the decrease in the absorbance of the aldehyde C=O peak (~1700 cm⁻¹) and the increase in the absorbance of the alcohol O-H (~3200-3600 cm⁻¹) and C-O (~1000-1200 cm⁻¹) peaks.
-
Develop a calibration model to correlate the peak heights or areas to the concentrations of the reactant and product. This can be done by preparing standards of known concentrations.[10]
-
In-Situ Raman Monitoring Protocol
-
System Setup :
-
Assemble the reaction vessel. If using a non-contact setup, ensure there is a window (e.g., quartz or sapphire) for the laser to pass through. For an immersion probe, insert it into a dedicated port.
-
Position the Raman probe to focus the laser on the reaction mixture.
-
Connect the probe to the Raman spectrometer.
-
-
Reference Spectra Acquisition :
-
Collect a spectrum of the solvent and any other starting materials before the reaction begins to identify any potential background signals or fluorescence.[8]
-
-
Reaction Initiation and Data Collection :
-
Initiate the reaction.
-
Begin spectral acquisition using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence).
-
Set the laser power to a level that provides a good signal without causing sample degradation.
-
Collect spectra at regular intervals. Acquisition times will vary depending on the signal intensity but typically range from a few seconds to a minute.
-
-
Data Analysis :
-
Monitor the changes in the characteristic peaks of the pyridine ring (~1400-1600 cm⁻¹) to track the conversion of this compound.
-
An internal standard can be used for quantitative analysis to normalize for variations in laser power or sample turbidity.[11]
-
Develop a calibration model by correlating the intensity of key Raman bands to the concentration of the species of interest.
-
Workflow and Logic Diagrams
To visualize the experimental and analytical process, the following diagrams are provided.
Figure 1. A generalized workflow for in-situ spectroscopic monitoring of chemical reactions.
References
- 1. mt.com [mt.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. azom.com [azom.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction Monitoring using UV-Raman Spectroscopy- Oxford Instruments [andor.oxinst.com]
Navigating Cytotoxicity: A Comparative Guide to Novel Compounds Derived from 6-Chloronicotinaldehyde
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the cytotoxic potential of novel compounds structurally related to 6-Chloronicotinaldehyde. Due to a lack of publicly available data on the cytotoxicity of direct derivatives of this compound, this guide presents findings on structurally similar substituted pyridine (B92270) compounds to provide a relevant benchmark for preliminary assessments.
The evaluation of a compound's cytotoxicity is a critical early step in the drug discovery process, providing essential insights into its potential as a therapeutic agent. This guide summarizes key experimental data, outlines detailed protocols for common cytotoxicity assays, and visualizes relevant biological pathways and experimental workflows to aid in the design and interpretation of cytotoxicity studies.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various substituted pyridine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. This information is crucial for comparing the potency of different compounds and their selectivity towards cancerous versus non-cancerous cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 14a | NCI-H460 (Lung) | 0.025 ± 0.0026 | Doxorubicin | - |
| RKOP 27 (Colon) | 0.016 ± 0.002 | Doxorubicin | - | |
| HeLa (Cervical) | 0.127 ± 0.025 | Doxorubicin | - | |
| U937 (Leukemia) | 0.422 ± 0.026 | Doxorubicin | - | |
| SK-MEL-28 (Melanoma) | 0.255 ± 0.002 | Doxorubicin | - | |
| Compound K5 | MCF-7 (Breast) | 119 | Doxorubicin | - |
| HeLa (Cervical) | 15 | Doxorubicin | - | |
| Compound 11 | A549 (Lung) | 1.2 | Compound 4m | 2.3 |
| HeLa (Cervical) | 0.7 | Compound 4m | 1.6 | |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | - | - | - |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 (Leukemia) | - | - | - |
Table 1: In Vitro Cytotoxicity (IC50) of Substituted Pyridine Derivatives.[1][2][3][4]
| Compound ID | Normal Cell Line | IC50 (µM) |
| Derivative 14a | PBMC (Peripheral Blood Mononuclear Cells) | 121.34 ± 3.25 to 186.68 ± 10.69 |
Table 2: Cytotoxicity of Derivative 14a against Normal Cells.[1]
Experimental Protocols
A variety of assays are available to assess the cytotoxicity of novel compounds. The choice of assay depends on the specific research question and the suspected mechanism of action of the compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a compound exhibits cytotoxic effects on a cell line.
Materials:
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms of cytotoxicity is crucial for drug development. Many cytotoxic compounds induce cell death through the activation of apoptotic signaling pathways.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
The following diagram illustrates a general workflow for in vitro cytotoxicity testing of novel compounds.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
This guide provides a foundational understanding of the cytotoxic evaluation of novel compounds related to this compound. The provided data on analogous structures, coupled with detailed experimental protocols and pathway visualizations, serves as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to synthesize and evaluate the cytotoxic potential of direct derivatives of this compound to build a more comprehensive understanding of their therapeutic promise.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Pyridines: 6-Chloronicotinaldehyde vs. 6-Hydroxynicotinaldehyde in the Pharmaceutical Arena
In the intricate world of pharmaceutical synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and ultimately, the economic viability of drug production. Among the myriad of building blocks available to medicinal chemists, substituted pyridines hold a place of prominence. This guide provides a detailed comparison of two such pivotal intermediates: 6-Chloronicotinaldehyde and 6-Hydroxynicotinaldehyde. We delve into their chemical reactivity, applications in the synthesis of key pharmaceuticals, and provide a comparative analysis to aid researchers, scientists, and drug development professionals in their synthetic strategy.
At a Glance: Key Physicochemical and Reactive Properties
A fundamental understanding of the physicochemical properties and inherent reactivity of these two aldehydes is crucial for predicting their behavior in a synthetic sequence. The primary difference lies in the nature of the substituent at the 6-position of the pyridine (B92270) ring: an electron-withdrawing chloro group versus an electron-donating (and potentially acidic) hydroxyl group.
| Property | This compound | 6-Hydroxynicotinaldehyde |
| CAS Number | 23100-12-1 | 106084-91-2[1] |
| Molecular Formula | C₆H₄ClNO | C₆H₅NO₂ |
| Molecular Weight | 141.56 g/mol | 123.11 g/mol [1] |
| Appearance | White to light yellow crystalline powder[2] | Not specified in search results |
| Melting Point | 77-81 °C | Not specified in search results |
| Reactivity at C6 | Highly susceptible to nucleophilic aromatic substitution (SNAr) | Less reactive towards SNAr; can undergo O-alkylation |
| Aldehyde Reactivity | Typical aldehyde reactions (e.g., condensation, oxidation, reduction) | Typical aldehyde reactions, with potential for intramolecular interactions |
The Chloro Advantage: A Workhorse in Nucleophilic Substitution
This compound is a versatile and widely utilized intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[2][3] Its utility stems from the presence of the chloro group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functionalities at the 6-position, a key step in the construction of complex molecular architectures.
A prime example of the application of this compound is in the synthesis of the neonicotinoid insecticide Imidacloprid . While not a pharmaceutical for human use, its synthesis pathway illustrates the reactivity of the chloro-substituted pyridine ring.
Experimental Protocol: Synthesis of a Precursor to Imidacloprid
The synthesis of Imidacloprid involves the reaction of a derivative of this compound, 2-chloro-5-(chloromethyl)pyridine (B46043) (CCMP), with 2-nitroiminoimidazolidine. The initial aldehyde is a precursor to the chloromethyl derivative. A general procedure for the subsequent condensation step is outlined below.
Reaction: Condensation of 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine.
Reagents and Conditions:
-
2-chloro-5-(chloromethyl)pyridine (1.0 eq)
-
2-nitroiminoimidazolidine (1.0 eq)
-
Acetonitrile (solvent)
-
Potassium carbonate (base)
-
Cesium chloride (catalyst, 5 mol%)
-
Reflux conditions, 5 hours
Yield: High yields are generally reported for this type of condensation reaction. One patent describes a yield of 97.4% for a similar process.
The Hydroxyl Nuance: An Alternative Pathway
6-Hydroxynicotinaldehyde, also known as 6-hydroxypyridine-3-carboxaldehyde, offers a different synthetic handle. The hydroxyl group, being electron-donating, renders the pyridine ring less susceptible to SNAr at the 6-position compared to its chloro-counterpart. However, the hydroxyl group itself can be a site of reaction, for instance, through O-alkylation.
A notable example where a related hydroxypyridine intermediate is employed is in the synthesis of ABT-594 , a potent analgesic agent that acts as a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The synthesis utilizes 2-chloro-5-hydroxypyridine, a positional isomer of 6-hydroxynicotinaldehyde, but the principles of its reactivity are comparable.
Experimental Protocol: Synthesis of a Key Intermediate for ABT-594
The synthesis of ABT-594 involves the condensation of a mesylated azetidinemethanol derivative with 2-chloro-5-hydroxypyridine.[3]
Reaction: Condensation of (R)-1-(tert-butoxycarbonyl)-2-azetidinemethanol mesylate with 2-chloro-5-hydroxypyridine.[3]
Reagents and Conditions:
-
(R)-1-(tert-butoxycarbonyl)-2-azetidinemethanol mesylate (1.0 eq)
-
2-chloro-5-hydroxypyridine (1.0 eq)[3]
-
Potassium hydroxide (B78521) (base)[3]
-
Dimethylformamide (DMF) (solvent)[3]
-
Elevated temperature ("hot DMF")[3]
Yield: Specific yield for this step was not found in the provided search results.
Comparative Performance: A Data-Driven Look
| Feature | This compound | 6-Hydroxynicotinaldehyde |
| Synthetic Strategy | Primarily used for introducing diversity at the C6 position via SNAr. | Primarily used for introducing diversity via O-alkylation of the hydroxyl group. |
| Reactivity | Higher reactivity in SNAr reactions due to the electron-withdrawing nature of the chlorine atom. | Lower reactivity in SNAr at C6 due to the electron-donating nature of the hydroxyl group. |
| Typical Reaction Conditions | SNAr reactions often proceed under milder conditions. | O-alkylation typically requires a base to deprotonate the hydroxyl group. |
| Byproducts | SNAr reactions generate chloride salts as byproducts. | O-alkylation reactions generate water or other small molecules depending on the alkylating agent. |
Signaling Pathways and Mechanism of Action
The pharmaceuticals synthesized from these precursors often target critical signaling pathways in the central nervous system.
Varenicline: A Partial Agonist at Nicotinic Acetylcholine Receptors
Varenicline, a smoking cessation aid, is a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). Its mechanism of action involves a dual effect: it provides a moderate level of stimulation to the receptor, which helps to alleviate nicotine (B1678760) withdrawal symptoms, while also blocking the rewarding effects of nicotine from smoking by competing for the same receptor binding site. This modulation of the mesolimbic dopamine (B1211576) system is central to its therapeutic effect.
ABT-594: A Potent Analgesic Targeting Nicotinic Receptors
ABT-594 exerts its analgesic effects by acting as a potent agonist at neuronal nAChRs, particularly the α4β2 subtype. By activating these receptors in the central nervous system, it modulates pain signaling pathways, leading to a reduction in the perception of pain.
References
Assessing the influence of the chlorine substituent on the biological activity of nicotinaldehydes
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine substituent to a bioactive molecule is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. This guide provides a comparative assessment of the biological activity of nicotinaldehyde and its chlorinated derivatives, offering insights into the influence of this halogen on various pharmacological effects. While direct comparative data is often embedded within broader studies on more complex derivatives, this document synthesizes available information to highlight key trends and provide a foundation for further research.
I. Comparative Biological Activity
The biological activities of nicotinaldehyde and its chlorinated analogs have been explored in several contexts, including anticancer, antifungal, and enzyme inhibitory applications. The presence of a chlorine atom can significantly alter the electronic and lipophilic character of the parent molecule, thereby influencing its interaction with biological targets.
Anticancer Activity
Nicotinaldehyde itself has been identified as a novel precursor for NAD biosynthesis through the Preiss-Handler pathway. In cancer cells, which have a high demand for NAD+, this pathway can counteract the effects of NAD-lowering anticancer agents.[1]
Derivatives of 2-chloronicotinaldehyde have been investigated for their anticancer properties. For instance, Baylis-Hillman adducts derived from substituted 2-chloronicotinaldehydes have demonstrated anti-malarial activity.[2] More complex derivatives, such as those incorporating a 5-(thiophen-2-yl) group, exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis.[1]
Table 1: Anticancer and Cytotoxic Activities of Nicotinaldehyde Derivatives
| Compound/Derivative | Cell Line(s) | Activity | IC50/EC50 | Reference |
| Nicotinaldehyde | Leukemia cells | Precursor for NAD biosynthesis, abrogates anti-cancer activity of NAD-lowering agents | - | [1] |
| Baylis-Hillman adducts of 2-chloronicotinaldehydes | Plasmodium falciparum | Anti-malarial | - | [2] |
| 2-chloro-N-phenylacetamide | Candida albicans and Candida parapsilosis | Antifungal, antibiofilm | MIC: 128-256 µg/mL | [3] |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Antifungal | MIC: 16-256 µg/mL | [4] |
Antifungal Activity
The influence of chlorine on the antifungal properties of nicotinaldehyde derivatives is notable. For example, 2-chloro-N-phenylacetamide has shown significant antifungal and antibiofilm activity against fluconazole-resistant Candida species.[3] This compound was found to have a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL.[3] Further studies on Aspergillus flavus also demonstrated its antifungal potential, with MIC values between 16 and 256 µg/mL.[4] Nicotinamide (B372718) derivatives, which can be synthesized from nicotinaldehydes, have also been explored as succinate (B1194679) dehydrogenase inhibitors with antifungal properties.[5]
Enzyme Inhibitory Activity
Derivatives of nicotinaldehyde have been evaluated for their ability to inhibit various enzymes. Nicotinaldehyde-based azlactones, some of which are chlorinated, have been identified as potent α-glucosidase inhibitors.[1] This suggests a potential application in the management of diabetes. The inhibitory mechanism of such compounds can be competitive, non-competitive, or mixed, depending on the specific structure and the enzyme.[6][7]
Table 2: Enzyme Inhibitory Activity of Nicotinaldehyde Derivatives
| Compound/Derivative | Enzyme | Activity | IC50/Ki | Reference |
| Nicotinaldehyde-based azlactones (chlorinated) | α-glucosidase | Inhibition | - | [1] |
| Nicotinamide derivatives | Succinate dehydrogenase | Inhibition | - | [5] |
II. Signaling Pathways
The biological effects of nicotinaldehydes and their derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.
NAD Biosynthesis and Cancer Cell Survival
As mentioned, nicotinaldehyde can be converted to nicotinic acid (NA) and enter the Preiss-Handler pathway for NAD biosynthesis. This pathway is crucial for replenishing intracellular NAD+ levels, especially in cancer cells under metabolic stress or treatment with NAD+-depleting agents. By boosting NAD+ levels, nicotinaldehyde can rescue cancer cells from apoptosis and mitochondrial dysfunction induced by these agents.[8]
Caption: Role of Nicotinaldehyde in NAD+ Biosynthesis and Cancer Cell Survival.
Apoptosis Induction in Cancer Cells
Certain chlorinated derivatives of nicotinaldehyde have been shown to induce apoptosis in cancer cells. For example, 5-(thiophen-2-yl)nicotinaldehyde (B1365225) derivatives can trigger the intrinsic apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.[1]
Caption: Intrinsic Apoptosis Pathway Induced by Chlorinated Nicotinaldehyde Derivatives.
MAPK and NF-κB Signaling Pathways
Aldehydes, in general, are known to modulate redox-sensitive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][10] While specific data for nicotinaldehyde and its simple chlorinated derivatives on these pathways is limited, it is plausible that they could influence these cascades, which are critical in inflammation, cell proliferation, and survival.[11][12] Further investigation is warranted to explore the differential effects of nicotinaldehyde and its chlorinated analogs on these key signaling networks.
III. Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (nicotinaldehyde and its chlorinated derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of 100 mM phosphate (B84403) buffer (pH 6.8), 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM pNPG solution.
-
Incubation: Incubate the plate at 37°C for another 15 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value. Acarbose is typically used as a positive control.
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of compounds.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test sample to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals. Ascorbic acid is commonly used as a positive control.
IV. Conclusion
The introduction of a chlorine substituent onto the nicotinaldehyde scaffold can significantly influence its biological activity. While direct comparative studies are limited, the available evidence suggests that chlorination can enhance antifungal and anticancer properties, likely through altered interactions with biological targets and modulation of key signaling pathways. The provided experimental protocols offer a standardized approach for further investigation into the specific effects of chlorine substitution. Future research focusing on a direct comparison of nicotinaldehyde and its simple chlorinated derivatives is necessary to fully elucidate the structure-activity relationships and to guide the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloronicotinaldehyde: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 6-Chloronicotinaldehyde, ensuring laboratory safety and environmental protection.
This compound is a hazardous chemical that requires careful handling and adherence to strict disposal protocols. Improper disposal can lead to environmental contamination and pose significant health risks. This document provides a step-by-step guide to its safe disposal, in line with established safety procedures.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards. This chemical is classified as a hazardous substance, known to cause skin and serious eye irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[3][4] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes and dust particles, preventing serious eye irritation.[3][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood | To avoid inhalation of dust, which can cause respiratory system irritation.[1][3] |
II. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[3]
-
Wear PPE: Before attempting to clean the spill, don the required personal protective equipment.[3][4]
-
Contain and Absorb: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[3] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
III. Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed professional waste disposal service.[1][3] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1][3][5]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Packaging:
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Arrange for Disposal: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for collection and proper disposal in accordance with local, state, and federal regulations.[1][3]
IV. Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.
Disposal Workflow for this compound
Caption: Decision-making workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Chloronicotinaldehyde (CAS No. 23100-12-1), a versatile intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is paramount for ensuring personal safety and environmental compliance in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended PPE | Standard/Specification |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a lab coat or appropriate protective clothing. | Use proper glove removal technique to avoid skin contact.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or if irritation is experienced, especially when dust formation is possible. | Particulates filter conforming to EN 143 is recommended.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk. All handling of this compound should be conducted in a certified chemical fume hood to control exposure.[5]
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Gather all necessary PPE as specified in Table 1 and inspect it for integrity.
-
Designate a specific, well-ventilated work area within a chemical fume hood.
-
Have appropriate spill cleanup materials readily available.
Handling:
-
Wear all required PPE before handling the compound.
-
Avoid the formation of dust and aerosols.[3]
-
Do not get the substance in your eyes, on your skin, or on your clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
Post-Handling:
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in accordance with applicable regulations.[3]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][6]
Disposal Plan
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Chemical Waste: Unused or surplus this compound should be offered to a licensed professional waste disposal company.[3] Do not dispose of it down the drain.[3]
-
Contaminated Materials: All contaminated items, including PPE, must be placed in a suitable, closed container labeled as "Hazardous Waste" and disposed of as unused product through a licensed disposal service.[3][5]
Experimental Workflow and Safety Procedures
The following diagram illustrates the essential workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
